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Foundational

Mechanism of action of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

An In-depth Technical Guide to the Proposed Mechanism of Action and Experimental Validation of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile Preamble for the Reader Given the limited publicly available informati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Proposed Mechanism of Action and Experimental Validation of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

Preamble for the Reader

Given the limited publicly available information on the specific mechanism of action for 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile, this guide provides a comprehensive framework for its elucidation. We will leverage data on structurally related thiazole derivatives to propose potential mechanisms and detail a robust experimental strategy for their validation. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals in navigating the complexities of characterizing a novel small molecule.

Part 1: The Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic scaffold containing a sulfur and a nitrogen atom that is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various types of interactions with biological macromolecules. Thiazole-containing compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4]

The diverse biological activities of thiazole derivatives stem from their ability to mimic endogenous structures and interact with a wide array of biological targets.[5] These include enzymes, receptors, and structural proteins. For instance, several FDA-approved drugs, such as Dasatinib (a kinase inhibitor) and Ritonavir (an HIV protease inhibitor), feature a thiazole ring, highlighting its clinical significance.[5]

The structure of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile incorporates several key features that may contribute to its biological activity:

  • A 1,3-thiazole core: Provides a rigid scaffold for the presentation of substituents in a defined spatial orientation.

  • A 5-phenyl group: Can engage in hydrophobic and pi-stacking interactions with protein targets.

  • A 4-carbonitrile group: A potential hydrogen bond acceptor, which is a common feature in many enzyme inhibitors, particularly kinase inhibitors.

  • A 2-(methoxymethyl) group: This group can influence solubility and may participate in hydrogen bonding or hydrophobic interactions.

Part 2: Proposed Synthesis of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

G reagents Reagents: 1. Methoxythioacetamide 2. 2-bromo-1-phenylethanone 3. Dehydrating agent (e.g., P2O5) start Starting Materials intermediate Thioamide and α-haloketone condensation start->intermediate Hantzsch Thiazole Synthesis product 2-(Methoxymethyl)-5-phenyl- 1,3-thiazole-4-carbonitrile intermediate->product Cyclization and Dehydration

Caption: A proposed synthetic workflow for 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile.

Part 3: Postulated Mechanisms of Action

Based on the activities of structurally related thiazole-containing molecules, we can postulate several potential mechanisms of action for 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile.

Hypothesis 1: Protein Kinase Inhibition

A significant number of thiazole derivatives have been identified as potent inhibitors of protein kinases.[9] These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The carbonitrile moiety of the target compound is a key feature, as it can act as a hydrogen bond acceptor, a common interaction motif with the hinge region of the ATP-binding pocket of many kinases.

  • Potential Kinase Targets:

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a validated anti-cancer strategy.[9]

    • Epidermal Growth Factor Receptor (EGFR): Often overexpressed in solid tumors, its inhibition can block tumor cell proliferation.[10]

    • Other oncogenic kinases: A broader kinase panel screen would be necessary to identify other potential targets.

Hypothesis 2: Inhibition of Tubulin Polymerization

Certain complex thiazole-containing molecules have been shown to interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization.[7] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.

  • Mechanism: Disruption of microtubule function leads to arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death). This is the mechanism of action for several successful anticancer drugs, such as paclitaxel and the vinca alkaloids.

Hypothesis 3: Cyclooxygenase (COX) Inhibition

The thiazole scaffold is also present in compounds with anti-inflammatory properties, which can be attributed to the inhibition of cyclooxygenase (COX) enzymes.[11]

  • Mechanism: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX-1 and/or COX-2 would reduce prostaglandin production, leading to an anti-inflammatory effect.

Part 4: A Step-by-Step Guide to Experimental Validation

A systematic and multi-faceted experimental approach is required to elucidate the mechanism of action of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile.

Phase 1: Initial Target Identification and Validation

The initial phase focuses on broad screening to identify the general biological activity and potential molecular targets.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U87 glioblastoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile (e.g., from 0.01 to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.

Experimental Protocol: Kinase Panel Screening

  • Assay Principle: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that employs radiometric, fluorescence, or luminescence-based assays to measure the activity of a large panel of kinases in the presence of the test compound.

  • Compound Concentration: Screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Data Interpretation: Identify "hits" as kinases that show a significant reduction in activity (e.g., >50% inhibition) in the presence of the compound.

Experimental Protocol: Tubulin Polymerization Assay

  • Assay Principle: Use a commercially available fluorescence-based tubulin polymerization assay kit. The assay measures the increase in fluorescence as tubulin polymerizes into microtubules.

  • Procedure:

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add the test compound at various concentrations.

    • Initiate polymerization by adding GTP and incubating at 37°C.

    • Monitor the fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Compare the polymerization curves in the presence of the compound to a positive control (e.g., paclitaxel) and a negative control (DMSO).

Phase 2: Elucidation of the Molecular Mechanism

Once a primary biological activity is identified, the next phase involves a deeper investigation into the molecular mechanism.

Workflow for Kinase Inhibitor Validation

G start Hit from Kinase Panel Screen ic50 Determine IC50 with in vitro Kinase Assay start->ic50 western Assess Downstream Phosphorylation (Western Blot) ic50->western cellular Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement western->cellular conclusion Confirmed Kinase Inhibitor cellular->conclusion

Caption: Experimental workflow for validating a kinase inhibitor.

Workflow for Tubulin Polymerization Inhibitor Validation

G start Hit from Tubulin Polymerization Assay if_microscopy Visualize Microtubule Disruption (Immunofluorescence Microscopy) start->if_microscopy cell_cycle Analyze Cell Cycle Arrest (Flow Cytometry) if_microscopy->cell_cycle apoptosis Measure Apoptosis Induction (Annexin V Staining) cell_cycle->apoptosis conclusion Confirmed Tubulin Polymerization Inhibitor apoptosis->conclusion

Caption: Experimental workflow for validating a tubulin polymerization inhibitor.

Phase 3: Structural Biology and Binding Studies

To gain a detailed understanding of the compound-target interaction, structural and biophysical studies are essential.[12]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Principle: SPR measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip in real-time.

  • Procedure:

    • Immobilize the purified target protein onto a sensor chip.

    • Flow a series of concentrations of the compound over the chip.

    • Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound compound.

  • Data Analysis: Determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) from the sensorgrams.

Part 5: Data Interpretation and Future Directions

The collective data from these experiments will provide a comprehensive picture of the mechanism of action of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile.

  • If the compound is a kinase inhibitor: The IC50 values, Western blot data, and CETSA results will confirm its potency and target engagement in a cellular context. Future work would involve lead optimization to improve potency and selectivity, followed by in vivo efficacy studies in relevant animal models.

  • If the compound is a tubulin polymerization inhibitor: The immunofluorescence, cell cycle, and apoptosis data will confirm this mechanism. Subsequent studies would focus on evaluating its in vivo anti-tumor activity and potential for development as a chemotherapeutic agent.

  • If the compound is a COX inhibitor: The in vitro and cellular assay data will establish its anti-inflammatory potential. Further development would involve assessing its efficacy in animal models of inflammation and evaluating its gastrointestinal safety profile.

Regardless of the specific mechanism, a thorough understanding is crucial for guiding the subsequent stages of drug discovery and development, including medicinal chemistry efforts to optimize the compound's properties and the design of appropriate preclinical and clinical studies.

References

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity.
  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview.
  • Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega.
  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Mechanisms of small molecule inhibitors for tumor treatment. ResearchGate.
  • Discovery and Mechanism of Action of Small Molecule Inhibitors of Ceramidases. PubMed.
  • Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1. PNAS.
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  • 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid. Sapphire Bioscience.
  • 2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid. NextSDS.
  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed.
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  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PMC.
  • Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. PubMed. Available at: https://vertexaisearch.cloud.google.
  • Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. PMC.
  • (PDF) Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. ResearchGate.
  • Mechanochemical rapid synthesis of novel thiazoles linked to 2h-chromen-2-one moiety.
  • Discovery and mechanistic study of thiazole-4-acylsulfonamide derivatives as potent and orally active ChemR23 inhibitors with a long-acting effect in cynomolgus monkeys. PubMed.

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Exploratory

Physicochemical properties of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

An In-depth Technical Guide to 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile: Properties, Synthesis, and Characterization Abstract Introduction and Structural Analysis The molecule 2-(Methoxymethyl)-5-phenyl-1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile: Properties, Synthesis, and Characterization

Abstract

Introduction and Structural Analysis

The molecule 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile is a trisubstituted thiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The structure integrates several key functional groups that dictate its chemical behavior and potential utility:

  • 1,3-Thiazole Core: A five-membered aromatic heterocycle containing sulfur and nitrogen. The thiazole ring is a common scaffold in pharmaceuticals, known for its relative stability and ability to participate in various intermolecular interactions.[3][4] Its aromaticity is evidenced by the delocalization of π-electrons across the ring.[3]

  • 2-(Methoxymethyl) Group: An ether linkage at the C2 position. This group is expected to be relatively stable under neutral and basic conditions but can be labile in the presence of strong acids.[5][6] It influences the molecule's polarity and solubility.

  • 5-Phenyl Group: An aromatic substituent at the C5 position which contributes to the molecule's hydrophobicity and potential for π-stacking interactions.

  • 4-Carbonitrile (Cyano) Group: A strongly electron-withdrawing group (-C≡N) at the C4 position.[7][8] This group significantly influences the electronic properties of the thiazole ring, enhances the molecule's polarity, and serves as a versatile synthetic handle for further chemical modifications.[7][9]

The combination of these features suggests a molecule with a unique electronic profile, moderate polarity, and potential for diverse chemical transformations, making it an attractive target for synthesis and evaluation.

Predicted Physicochemical Properties

The following properties are predicted based on the analysis of the compound's structural components and data from closely related analogs, particularly 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid.

PropertyPredicted Value / DescriptionRationale & Supporting Evidence
Molecular Formula C₁₂H₁₀N₂OSDerived from the chemical structure.
Molecular Weight 230.29 g/mol Calculated from the molecular formula.
Appearance White to pale yellow crystalline solidAromatic nitriles and related thiazole derivatives are typically crystalline solids at room temperature.[10]
Melting Point 110 - 125 °CExpected to be lower than its carboxylic acid analog due to the absence of strong intermolecular hydrogen bonding from the -COOH group. The nitrile group's strong dipole will still contribute to a significant crystal lattice energy.
Boiling Point > 300 °C (with decomposition)The high molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure.
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone, Acetonitrile). Moderately soluble in chlorinated solvents (e.g., Dichloromethane, Chloroform). Sparingly soluble in water and nonpolar solvents (e.g., Hexane).The polar nitrile and ether functionalities will enhance solubility in polar organic solvents.[11][12] However, the phenyl ring and overall size limit aqueous solubility. Aromatic nitriles generally have higher water solubility than aliphatic counterparts but decrease with increasing molar mass.[13][14]
pKa (Conjugate Acid) 1.0 - 2.0The parent thiazole has a pKa of 2.5 for its conjugate acid.[3] The strongly electron-withdrawing nitrile group at C4 is expected to significantly reduce the basicity of the thiazole nitrogen atom (N3), lowering the pKa.[15]

Proposed Synthetic Pathways

Two plausible synthetic routes are proposed. The first is a conversion from a known precursor, and the second is a de novo synthesis based on the classic Hantzsch thiazole synthesis.

Route A: Conversion from Carboxylic Acid Precursor

This is the most direct proposed route, leveraging the commercially available analog 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid. The conversion of a carboxylic acid to a nitrile is a well-established transformation.[16][17]

Step-by-Step Protocol:

  • Amide Formation: The carboxylic acid (1) is first converted to the corresponding primary amide (2). A common method involves activating the carboxylic acid with a coupling agent like thionyl chloride (SOCl₂) or a carbodiimide, followed by reaction with ammonia.

  • Dehydration to Nitrile: The primary amide (2) is then dehydrated to yield the target nitrile (3). A variety of dehydrating agents can be employed, such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent, typically in a suitable aprotic solvent like dichloromethane or pyridine.

Causality Behind Experimental Choices:

  • Amide Formation First: Direct conversion from carboxylic acid to nitrile can require harsh conditions.[18][19] The two-step process via the primary amide is often milder and higher yielding for complex heterocyclic substrates.

  • Choice of Dehydrating Agent: POCl₃ is a powerful and cost-effective dehydrating agent. The reaction is typically straightforward and proceeds under reflux conditions.

Synthesis_Route_A cluster_0 Route A: Conversion from Carboxylic Acid start 2-(Methoxymethyl)-5-phenyl- 1,3-thiazole-4-carboxylic acid (1) amide 2-(Methoxymethyl)-5-phenyl- 1,3-thiazole-4-carboxamide (2) start->amide 1. SOCl₂, NH₄OH or 2. EDC, NH₄Cl, DIPEA product 2-(Methoxymethyl)-5-phenyl- 1,3-thiazole-4-carbonitrile (3) amide->product POCl₃, Pyridine, Reflux

Caption: Proposed synthesis from a carboxylic acid precursor.
Route B: De Novo Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring.[20][21][22] This route builds the molecule from simpler, acyclic precursors.

Step-by-Step Protocol:

  • Thioamide Formation: The synthesis begins with the formation of methoxythioacetamide (5) from methoxyacetamide (4) using a thionating agent like Lawesson's reagent.

  • Cyclocondensation: Methoxythioacetamide (5) is then reacted with an appropriate α-halocarbonyl compound, in this case, 2-bromo-3-oxo-3-phenylpropanenitrile (6). This key intermediate can be synthesized by bromination of 3-oxo-3-phenylpropanenitrile. The reaction is typically carried out in a solvent like ethanol, often under reflux, to promote the cyclocondensation.

Causality Behind Experimental Choices:

  • Hantzsch Synthesis: This method provides a convergent and efficient route to highly substituted thiazoles, allowing for the direct installation of all required substituents in a single cyclization step.[23][24][25]

  • Choice of Precursors: The selection of methoxythioacetamide and 2-bromo-3-oxo-3-phenylpropanenitrile ensures the correct placement of the methoxymethyl, phenyl, and nitrile groups at the C2, C5, and C4 positions, respectively.

Synthesis_Route_B cluster_1 Route B: De Novo Hantzsch Synthesis start1 Methoxyacetamide (4) thioamide Methoxythioacetamide (5) start1->thioamide Lawesson's Reagent, Toluene product 2-(Methoxymethyl)-5-phenyl- 1,3-thiazole-4-carbonitrile (3) thioamide->product Ethanol, Reflux start2 2-Bromo-3-oxo-3-phenyl- propanenitrile (6) start2->product Ethanol, Reflux

Caption: Proposed de novo Hantzsch synthesis pathway.

Protocols for Physicochemical Characterization

To validate the identity, purity, and predicted properties of the synthesized compound, a standard battery of analytical techniques is required.

Experimental Workflow

The following workflow outlines a logical sequence for the comprehensive characterization of a newly synthesized batch of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile.

Characterization_Workflow synthesis Crude Product from Synthesis purification Purification (Recrystallization / Column Chromatography) synthesis->purification purity_check Purity Assessment (TLC, HPLC, mp) purification->purity_check Verify Purity purity_check->purification If Impure structure_confirm Structural Confirmation (¹H NMR, ¹³C NMR, MS) purity_check->structure_confirm If Pure functional_group_id Functional Group ID (FT-IR) structure_confirm->functional_group_id final_product Characterized Product functional_group_id->final_product

Caption: Workflow for purification and characterization.
Predicted Spectroscopic Data and Acquisition Protocols

The following data are predicted and serve as a benchmark for experimental verification.[26][27]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

  • Protocol: Dissolve ~5 mg of the sample in ~0.6 mL of CDCl₃ with TMS as an internal standard. Acquire the spectrum using a standard single-pulse experiment.

  • Rationale: ¹H NMR is the primary tool for confirming the presence of proton-containing groups and their connectivity.

Chemical Shift (δ) ppmMultiplicityIntegrationPredicted Assignment
~7.60 - 7.80Multiplet2HPhenyl H (ortho)
~7.40 - 7.55Multiplet3HPhenyl H (meta, para)
~4.80Singlet2H-CH₂- (Methoxymethyl)
~3.50Singlet3H-OCH₃ (Methoxymethyl)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

  • Protocol: Use the same sample as for ¹H NMR. Acquire a proton-decoupled spectrum with a sufficient number of scans (~1024 or more) due to the low natural abundance of ¹³C.

  • Rationale: ¹³C NMR confirms the carbon skeleton of the molecule, including quaternary carbons like those in the thiazole ring and the nitrile carbon.

Chemical Shift (δ) ppmPredicted Assignment
~168.0C2 (Thiazole ring)
~155.0C5 (Thiazole ring)
~132.0 - 128.0Phenyl Carbons
~115.0C≡N (Nitrile)
~108.0C4 (Thiazole ring)
~68.0-CH₂- (Methoxymethyl)
~59.0-OCH₃ (Methoxymethyl)

Predicted Infrared (IR) Spectroscopy Data

  • Protocol: Acquire the spectrum using an ATR-FTIR spectrometer, scanning from 4000-400 cm⁻¹.

  • Rationale: IR spectroscopy is essential for the rapid identification of key functional groups, especially the characteristic strong, sharp absorption of the nitrile group.

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (Aromatic)
~2950-2850MediumC-H stretch (Aliphatic)
~2230 Strong, Sharp C≡N stretch (Nitrile)
~1600, ~1480Medium-StrongC=C, C=N stretch (Aromatic/Thiazole)
~1100StrongC-O-C stretch (Ether)

Mass Spectrometry (MS)

  • Protocol: Use Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

  • Rationale: MS confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Predicted M⁺ or [M+H]⁺: m/z = 230.06 or 231.07

Potential Applications and Future Directions

While the biological activity of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile is unknown, its structural motifs suggest several promising avenues for investigation in drug discovery:

  • Enzyme Inhibition: The substituted thiazole core is present in numerous enzyme inhibitors.[28] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

  • Antimicrobial Agents: Thiazole derivatives have a long history as antibacterial and antifungal agents.[1][29]

  • Scaffold for Library Synthesis: The nitrile group is a versatile functional group that can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or used in cycloaddition reactions, making this compound an excellent starting point for the synthesis of a library of derivatives for screening.

Future work should focus on the successful synthesis and characterization of this compound, followed by screening in relevant biological assays to explore its therapeutic potential.

References

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Foundational

Spectroscopic Blueprint of a Novel Thiazole Derivative: A Technical Guide to the NMR and Mass Spectra of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

Introduction In the landscape of modern medicinal chemistry and materials science, thiazole derivatives represent a cornerstone scaffold, renowned for their diverse biological activities and unique physicochemical proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, thiazole derivatives represent a cornerstone scaffold, renowned for their diverse biological activities and unique physicochemical properties. The targeted synthesis of novel thiazole-containing compounds is a continuous endeavor, demanding robust and unequivocal methods of structural elucidation. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for a recently synthesized compound of interest: 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile.

This document is designed for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of the spectral characteristics of this molecule. The causality behind experimental choices and the interpretation of the spectral data are explained to provide a practical framework for the characterization of similar novel chemical entities.

Molecular Structure and Isotopic Distribution

The structural formula of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile is presented below. The molecule possesses a molecular formula of C₁₂H₁₀N₂OS and a monoisotopic mass of approximately 230.0565 g/mol .

Caption: Molecular structure of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a novel compound such as 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile, both ¹H and ¹³C NMR are crucial for confirming its identity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the target molecule is predicted to exhibit distinct signals corresponding to the methoxymethyl and phenyl protons. The absence of a proton on the thiazole ring simplifies the spectrum in that region.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.5 - 7.8Multiplet5HPhenyl group protons (C₆H₅)
~4.8Singlet2HMethylene protons (-CH₂-)
~3.5Singlet3HMethyl protons (-OCH₃)

The aromatic protons of the phenyl group are expected to appear as a complex multiplet in the downfield region due to their varied electronic environments. The methylene protons of the methoxymethyl group are anticipated to be a singlet, shifted downfield due to the proximity of the electron-withdrawing oxygen and the thiazole ring. The methyl protons of the methoxymethyl group will likely appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~170Thiazole C2
~155Thiazole C5
~130 - 140Phenyl C (quaternary)
~128 - 130Phenyl CH
~115Nitrile C (C≡N)
~110Thiazole C4
~70Methylene C (-CH₂-)
~60Methyl C (-OCH₃)

The chemical shifts of the thiazole ring carbons are influenced by the electronegativity of the nitrogen and sulfur atoms and the substitution pattern. The nitrile carbon is expected to have a characteristic chemical shift in the 115-120 ppm range.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

For 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile (C₁₂H₁₀N₂OS), the expected exact mass of the molecular ion [M+H]⁺ is approximately 231.0641. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Electron Ionization (EI) Mass Spectrometry and Predicted Fragmentation

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern provides a "fingerprint" that can aid in structural elucidation.

M [M]⁺˙ m/z 230 M_minus_CH3O [M - OCH₃]⁺ m/z 199 M->M_minus_CH3O - •OCH₃ M_minus_CH2O [M - CH₂O]⁺˙ m/z 200 M->M_minus_CH2O - CH₂O Phenyl [C₆H₅]⁺ m/z 77 M->Phenyl Thiazole_fragment [C₄H₂N₂S]⁺˙ m/z 110 M_minus_CH3O->Thiazole_fragment

Caption: Predicted major fragmentation pathways for 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile in EI-MS.

Predicted Mass Spectrometry Data

m/z Relative Intensity Assignment
230High[M]⁺˙ (Molecular Ion)
199Medium[M - •OCH₃]⁺
200Medium[M - CH₂O]⁺˙
110MediumThiazole ring fragment
77High[C₆H₅]⁺

The molecular ion peak is expected to be prominent. Key fragmentation pathways likely involve the loss of the methoxy radical (•OCH₃) and the neutral loss of formaldehyde (CH₂O) from the methoxymethyl substituent. Cleavage of the bond between the phenyl group and the thiazole ring would result in a stable phenyl cation at m/z 77.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectra for 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing A Dissolve 5-10 mg of sample in 0.7 mL of CDCl₃ B Add TMS as internal standard A->B C Transfer to a 5 mm NMR tube B->C D Acquire ¹H spectrum (16 scans) C->D E Acquire ¹³C spectrum (1024 scans) C->E F Fourier Transform D->F E->F G Phase and baseline correction F->G H Calibrate to TMS (0.00 ppm) G->H

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation : Dissolve approximately 5-10 mg of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. A standard single-pulse experiment should be sufficient. Typically, 16 scans are adequate for a sample of this concentration.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument, typically at 125 MHz. A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a more concentrated sample may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • High-Resolution Mass Spectrometry (HRMS) : Introduce the sample into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Operate the instrument in positive ion mode to observe the [M+H]⁺ ion.

  • Electron Ionization (EI) Mass Spectrometry : For fragmentation analysis, introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet into an EI source. A standard electron energy of 70 eV is used to induce fragmentation. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Conclusion

The structural characterization of novel compounds is a critical step in the research and development pipeline. This guide has provided a detailed predictive analysis of the NMR and mass spectral data for 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile. By understanding the expected spectral features and employing the robust experimental protocols outlined herein, researchers can confidently and accurately elucidate the structure of this and similar thiazole derivatives. The combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a powerful and complementary set of data for unambiguous structure confirmation.

References

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol.
  • Thiazole(288-47-1) 1H NMR spectrum - ChemicalBook.
  • Spectroscopic data of "4-(Methoxymethyl)thiazole" (NMR, IR, Mass Spec) - Benchchem.
  • Synthesis and spectral characterization of some novel (2, 5-dimethoxyphenyl) (2, 4-disubstituted-thiazol-5-yl) methanone as possible antibacterial agents - ResearchGate.
  • Mass spectrometry of 2-substituted-4-arylthiazoles. II - PubMed. Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing. Available from: [Link]

Exploratory

In vitro cytotoxicity of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

An In-Depth Technical Guide to the In Vitro Cytotoxicity Assessment of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile Abstract This technical guide provides a comprehensive framework for the in vitro cytotoxic ev...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity Assessment of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

Abstract

This technical guide provides a comprehensive framework for the in vitro cytotoxic evaluation of the novel compound, 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile. As specific biological data for this molecule is not yet publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to conduct a thorough and mechanistically insightful assessment of its potential as a therapeutic agent. We will proceed from the foundational principles of cytotoxicity testing to detailed, field-proven protocols for key assays, data interpretation, and mechanistic investigation. The methodologies described herein are designed to establish a robust, self-validating system for generating high-quality, reproducible data suitable for preclinical decision-making.

Introduction: The Rationale for Investigating Thiazole Derivatives

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of agents with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2] Many thiazole-containing compounds have demonstrated potent cytotoxic activity against a range of cancer cell lines, often by inducing apoptosis or arresting the cell cycle.[3][4][5]

The subject of this guide, 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile, is a novel entity. Its structure, featuring a phenyl ring, a methoxymethyl group, and a carbonitrile moiety, presents a unique combination of lipophilicity and potential hydrogen bond accepting/donating features. These characteristics warrant a systematic investigation into its biological activity, beginning with a comprehensive in vitro cytotoxicity profile. This guide outlines the critical first steps in this process.

The Strategic Workflow of Cytotoxicity Assessment

A multi-faceted approach is essential to not only determine if a compound is cytotoxic but also to understand its mechanism of action. A single assay provides only one piece of the puzzle. Our recommended workflow integrates assays that probe different cellular events: metabolic activity, membrane integrity, and the hallmark signs of programmed cell death (apoptosis).

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Cytotoxicity Screening cluster_mechanistic Phase 3: Mechanistic Elucidation cluster_analysis Phase 4: Data Analysis & Interpretation Compound Compound Solubilization & Serial Dilution Cell_Culture Cell Line Seeding (e.g., 96-well plates) Compound->Cell_Culture Treatment MTT Metabolic Viability Assay (MTT / XTT) Measures mitochondrial function Cell_Culture->MTT LDH Membrane Integrity Assay (LDH Release) Measures necrosis/late apoptosis Cell_Culture->LDH IC50 IC50 Value Calculation Dose-response curve fitting MTT->IC50 LDH->IC50 Annexin Apoptosis Assay (Annexin V / PI Staining) Detects early/late apoptosis Synthesis Synthesize Data Build mechanistic hypothesis Annexin->Synthesis Caspase Caspase Activity Assay (Caspase-3/7) Measures executioner caspase activity Caspase->Synthesis CellCycle Cell Cycle Analysis (PI Staining) Identifies cell cycle arrest CellCycle->Synthesis IC50->Annexin IC50->Synthesis

Caption: General workflow for in vitro cytotoxicity screening and mechanistic follow-up.

Core Experimental Protocols

The following protocols are presented as a robust starting point. It is imperative that each assay be optimized for the specific cell lines being used, particularly concerning cell seeding density and incubation times.

Cell Seeding and Compound Preparation
  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous cell line (e.g., HEK293) using standard aseptic techniques.[6]

  • Seeding: Based on growth curve analysis, seed cells in 96-well plates at a density that ensures they are in an exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well).[7] Incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a high-concentration stock solution of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile in a suitable solvent like DMSO. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).[7]

Protocol: MTT Assay (Cell Viability)

This assay measures the activity of mitochondrial dehydrogenases, which reflects the overall metabolic activity of the cell population. A decrease in activity is interpreted as a loss of cell viability.[8]

  • Treatment: After 24-hour cell attachment, carefully remove the medium and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only controls.[7] Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[7][9] Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader.[9]

  • Data Analysis: Subtract the background absorbance from a media-only control. Calculate percent viability relative to the vehicle-treated control cells.

Protocol: LDH Assay (Membrane Integrity)

The release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium is a classic indicator of plasma membrane damage, which occurs during necrosis or late-stage apoptosis.[10][11]

  • Treatment: Prepare and treat a 96-well plate with the test compound as described for the MTT assay (Section 3.2, Step 1). Prepare three essential control wells for each cell type:

    • Spontaneous Release: Vehicle-treated cells (measures background LDH release).

    • Maximum Release: Vehicle-treated cells plus a lysis agent (e.g., Triton X-100) added 45-60 minutes before the end of incubation (represents 100% cell death).[10]

    • Background: Medium only (no cells).

  • Supernatant Collection: At the end of the incubation period, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[12]

  • Enzymatic Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[12] Add 100 µL of the LDH reaction solution (containing diaphorase and a tetrazolium salt) to each well.[12]

  • Incubation & Reading: Incubate for 30 minutes at room temperature, protected from light.[11][12] Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Protocol: Annexin V / Propidium Iodide Assay (Apoptosis Detection)

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[13][14] Propidium Iodide (PI) is a DNA-intercalating dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[14]

  • Cell Collection: Treat cells in 6-well plates. After treatment, collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[13]

  • Washing: Wash the collected cells (1-5 x 10^5) once with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[14]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

Mechanistic Deep Dive: Caspase Activity and Cell Cycle

If primary screening indicates significant cytotoxicity, the following assays provide deeper mechanistic insights.

Protocol: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[15][16]

  • Assay Setup: Seed cells in a white-walled 96-well plate suitable for luminescence assays. Treat with the compound for the desired time.

  • Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.[17] Add a volume of reagent equal to the volume of medium in the well (e.g., 100 µL reagent to 100 µL medium).[17][18]

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-3 hours.[17]

  • Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.[17]

Protocol: Cell Cycle Analysis

Many cytotoxic compounds function by inducing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), which can subsequently lead to apoptosis.[5] This is analyzed by staining the DNA of a cell population with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity by flow cytometry.[19][20]

  • Cell Collection: Collect treated cells as described for the Annexin V assay.

  • Fixation: Resuspend the cell pellet in PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.[20][21] This step permeabilizes the cells. Incubate for at least 30 minutes on ice.[20][21]

  • Washing: Wash the fixed cells twice with PBS to remove the ethanol.[21]

  • RNase Treatment: To ensure PI only stains DNA, resuspend the cell pellet in a solution containing RNase A and incubate for 5-10 minutes.[20][21] RNA must be degraded as PI can also bind to double-stranded RNA.[22][23]

  • PI Staining: Add PI solution to the cells and incubate for another 5-10 minutes at room temperature.[20][21]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. The amount of fluorescence is proportional to the amount of DNA, allowing for differentiation between G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases.[19] A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.[19]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway FasL FasL / TNF Receptor Death Receptor (Fas / TNFR) FasL->Receptor FADD FADD/TRADD Receptor->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation Bax Bax/Bak Activation Casp8->Bax Bid cleavage ProCasp37 Pro-Caspase-3/7 Casp8->ProCasp37 Cleavage Stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation Stress->p53 p53->Bax Mito Mitochondrion Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Activation Casp9->ProCasp37 Cleavage Casp37 Caspase-3/7 ProCasp37->Casp37 Activation Substrates Cellular Substrates (e.g., PARP) Casp37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of major apoptotic signaling pathways.

Data Presentation and Interpretation

Summarizing Quantitative Data

The primary endpoint for cytotoxicity assays is the IC50 value, which is the concentration of a compound that inhibits 50% of cell growth or viability compared to a control.[24][25] This value is crucial for comparing the potency of different compounds.[26][27] Data should be summarized in a clear, tabular format.

Table 1: Example Data Summary for In Vitro Cytotoxicity of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

Cell Line Assay Type Incubation Time (hours) IC50 (µM)
Cancer Cell Lines
MCF-7 (Breast) MTT 48 Data to be determined
A549 (Lung) MTT 48 Data to be determined
HeLa (Cervical) LDH 48 Data to be determined
HepG2 (Liver) MTT 48 Data to be determined
Normal Cell Line

| HEK293 (Kidney) | MTT | 48 | Data to be determined |

Calculating the IC50 Value

The IC50 value is determined from the dose-response curve.

  • Convert the compound concentrations to their logarithm.

  • Plot the percent viability (or inhibition) against the log of the compound concentration.

  • Fit the data using a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[28]

  • The IC50 is the concentration at which the curve passes through the 50% response level.[27][28]

Synthesizing the Narrative

Interpreting the data requires synthesizing the results from all assays.

  • MTT vs. LDH: If a compound shows a low IC50 in the MTT assay but a high IC50 in the LDH assay, it may be cytostatic (inhibiting proliferation) rather than acutely cytotoxic (killing cells). Conversely, similar IC50 values suggest a cytotoxic mechanism.

  • Apoptosis Assays: A positive result in the Annexin V and Caspase-3/7 assays strongly indicates that the compound induces apoptosis.

  • Cell Cycle Analysis: Arrest in a specific phase of the cell cycle can pinpoint the cellular processes targeted by the compound. For example, accumulation of cells in the G2/M phase suggests interference with microtubule function or DNA damage checkpoints.[5]

  • Selectivity: Comparing the IC50 values between cancer cell lines and a non-cancerous cell line provides a preliminary measure of the compound's therapeutic index. A significantly higher IC50 in normal cells is a desirable characteristic.[6]

Conclusion

This guide provides a validated, multi-assay strategy for characterizing the in vitro cytotoxic profile of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile. By systematically evaluating metabolic activity, membrane integrity, apoptosis induction, and cell cycle effects, researchers can build a comprehensive understanding of this novel compound's biological activity. This foundational dataset is critical for making informed decisions regarding its potential for further development as an anticancer agent.

References

Sources

Foundational

Molecular docking studies of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

An In-Depth Technical Guide to the Molecular Docking of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile Prepared by: Gemini, Senior Application Scientist Abstract The thiazole scaffold is a cornerstone in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Docking of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Derivatives of thiazole exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5] This guide focuses on a specific, novel derivative, 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile. While this exact molecule is not extensively documented in current literature, its structural motifs suggest significant therapeutic potential. This document provides a comprehensive, field-proven methodology for evaluating its interaction with a high-value biological target using molecular docking. We will use fungal lanosterol 14α-demethylase (CYP51), a validated target for antifungal agents and a known interactor with phenylthiazole structures, as our model system to delineate a robust in silico analysis workflow.[6] This guide is designed for researchers and drug development professionals, offering not just a protocol, but the scientific rationale underpinning each critical step, from target selection to the interpretation of results.

Part 1: Foundational Workflow: Ligand and Target Preparation

The reliability of any molecular docking study is contingent upon the meticulous preparation of both the protein target (receptor) and the small molecule (ligand). Errors or oversights in this foundational stage will invariably lead to spurious results. This section details a self-validating protocol for preparing the target and ligand for simulation.

Target Protein Acquisition and Preparation

The initial step is the selection and preparation of a high-resolution 3D structure of the target protein. For this study, we select Candida albicans lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis.

Causality Behind Experimental Choices:

  • PDB Entry Selection: We will use PDB ID: 5V5Z, which is the crystal structure of C. albicans CYP51 in complex with a known azole inhibitor. This provides a crucial reference point for defining the active site and for validating our docking protocol.

  • Water Molecule Removal: Crystallographic water molecules are typically removed as their positions are often not well-resolved and they can interfere with the ligand's ability to explore the binding pocket.[7]

  • Hydrogen Addition and Charge Assignment: PDB files often lack hydrogen atoms. Adding them is essential for accurately modeling hydrogen bonds and ionization states. Assigning atomic charges (e.g., Kollman charges) is critical for calculating the electrostatic interactions that govern binding.[8]

Experimental Protocol: Target Preparation

  • Acquisition: Download the PDB file for 5V5Z from the RCSB Protein Data Bank (rcsb.org).

  • Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, Biovia Discovery Studio). Remove all non-essential components, including water molecules (HOH), the co-crystallized ligand, and any other heteroatoms not integral to the protein's structure (e.g., ions, cofactors, unless they are catalytically essential).[8][9]

  • Chain Selection: If the biological unit is a monomer, remove any additional protein chains.

  • Add Hydrogens: Use a structure preparation tool (e.g., AutoDockTools, Chimera's Dock Prep) to add polar hydrogens to the protein, which are critical for forming hydrogen bonds.[10]

  • Assign Charges: Compute and assign partial atomic charges. For AutoDock-based studies, Gasteiger charges for the ligand and Kollman charges for the protein are standard.

  • Output Format: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.[11]

G cluster_prep Protein Preparation Workflow PDB Download PDB Structure (e.g., 5V5Z) Clean Remove Water & Co-crystallized Ligand PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges Assign Kollman Charges Hydrogens->Charges PDBQT_Out Save as Receptor.pdbqt Charges->PDBQT_Out G cluster_ligand Ligand Preparation Workflow Draw Draw 2D Structure Convert3D Convert to 3D & Energy Minimize Draw->Convert3D Charges Add Hydrogens & Assign Gasteiger Charges Convert3D->Charges Torsions Define Rotatable Bonds Charges->Torsions PDBQT_Out Save as Ligand.pdbqt Torsions->PDBQT_Out

Caption: Workflow for preparing a small molecule ligand for docking.

Part 2: The Docking Simulation

With the receptor and ligand prepared, the next stage is to perform the molecular docking simulation using AutoDock Vina, a powerful and widely cited open-source docking engine. [12][13]

Defining the Search Space: The Grid Box

We will use targeted docking, focusing the computational search on the known active site of CYP51. This is more efficient and biologically relevant than a "blind dock" where the entire protein surface is searched. [14] Causality Behind Experimental Choices:

  • Grid Center: The grid box is centered on the position of the co-crystallized inhibitor from the PDB structure (5V5Z). This ensures the search is focused on the confirmed binding pocket.

  • Grid Size: The size of the grid box (e.g., 25 x 25 x 25 Å) must be large enough to accommodate the ligand and allow it to rotate and translate freely, but not so large that it wastes computational resources searching unproductive space.

Experimental Protocol: Grid Box Definition

  • Load Receptor: In AutoDockTools, load the prepared receptor.pdbqt file.

  • Open GridBox Tool: Navigate to the Grid -> Grid Box menu.

  • Position Grid: Center the grid box on the active site residues or the location of the original co-crystallized ligand.

  • Adjust Dimensions: Adjust the x, y, and z dimensions to fully encompass the binding cavity with a small margin.

  • Record Coordinates: Note the coordinates for the center of the box and the size dimensions. These values are required inputs for AutoDock Vina.

Executing the AutoDock Vina Simulation

The docking calculation is typically run via the command line, which provides full control over the simulation parameters.

Causality Behind Experimental Choices:

  • Exhaustiveness: This parameter controls the thoroughness of the conformational search. A higher value (e.g., 32) increases the probability of finding the true minimum-energy binding pose but requires more computational time. A value of 8 is a common starting point for a balance of speed and accuracy. [13]* Output Poses: Vina will generate multiple binding poses (typically 9 by default), ranked by their predicted binding affinity. Analyzing multiple poses is important as the top-ranked pose may not always be the most biologically relevant one.

Experimental Protocol: Running Vina

  • Prepare Input Files: Ensure the prepared receptor.pdbqt, ligand.pdbqt, and a configuration text file (conf.txt) are in the same directory as the Vina executable.

  • Create Configuration File: Create a text file named conf.txt containing the following:

  • Execute Vina: Open a terminal or command prompt, navigate to the directory, and run the command: [15] ./vina --config conf.txt

G cluster_vina AutoDock Vina Execution Receptor Receptor.pdbqt Vina AutoDock Vina Engine Receptor->Vina Ligand Ligand.pdbqt Ligand->Vina Config Config.txt (Grid Parameters) Config->Vina Poses Output_Poses.pdbqt Vina->Poses Log Output_Log.txt Vina->Log

Caption: Input and output flow for an AutoDock Vina simulation.

Part 3: Post-Docking Analysis and Validation

Generating docking poses is only half the process. The true scientific value comes from rigorous analysis of the results to derive meaningful insights into the potential binding mechanism.

Interpreting Docking Scores and Poses

The primary output from Vina is a set of binding poses and their corresponding binding affinities, which is an estimation of the binding free energy (ΔG).

  • Binding Affinity (Score): Reported in kcal/mol. A more negative value indicates a stronger, more favorable predicted binding interaction. This score is the primary metric for ranking different ligands or poses. [16]* Root Mean Square Deviation (RMSD): This value measures the spatial difference between the atoms of two superimposed molecules. When analyzing multiple output poses, a low RMSD (< 2.0 Å) between the top-ranked poses suggests they converge into a similar, stable binding mode. [17] Data Presentation: Hypothetical Docking Results

PoseBinding Affinity (kcal/mol)RMSD from Pose 1 (Å)
1-9.20.00
2-8.91.35
3-8.71.88
4-8.14.76
5-8.05.12

In this hypothetical table, the top three poses show strong binding affinities and are conformationally similar (RMSD < 2.0 Å), suggesting a well-defined binding pocket. Poses 4 and 5 likely represent an alternative, less stable binding mode.

Visual Analysis of Molecular Interactions

A docking score is just a number; visual inspection is essential to determine if the predicted binding pose is chemically sensible. [17]This involves identifying key intermolecular interactions between the ligand and the protein's active site residues.

Experimental Protocol: Interaction Analysis

  • Load Complex: Open the receptor.pdbqt and the output_poses.pdbqt files in a visualization tool like PyMOL or Discovery Studio Visualizer.

  • Inspect Top Pose: Focus on the highest-scoring pose (Pose 1).

  • Identify Interactions: Analyze the binding pocket for key interactions:

    • Hydrogen Bonds: Look for interactions between H-bond donors (e.g., -NH, -OH) and acceptors (e.g., N, O) on both the ligand and protein. The nitrile group (-C≡N) on our ligand is a potential H-bond acceptor.

    • Hydrophobic Interactions: Identify contacts between non-polar regions, such as the phenyl ring of the ligand and hydrophobic residues of the protein (e.g., Val, Leu, Ile).

    • π-π Stacking: Check for favorable stacking interactions between the ligand's phenyl ring and aromatic residues in the active site (e.g., Phe, Tyr, Trp).

  • Compare Poses: Compare the interactions of the top few poses to see if a consistent binding motif emerges.

Protocol Validation: A Self-Validating System

To ensure the trustworthiness of the docking protocol, it must be validated. The most common method is to "re-dock" the co-crystallized ligand that was originally removed from the PDB structure.

Causality Behind Experimental Choices:

  • Re-docking: If the docking protocol can accurately reproduce the experimentally determined pose of the original ligand, it builds confidence that the protocol is reliable for predicting the pose of a new, similar ligand. [14]A successful validation is typically defined by an RMSD value of less than 2.0 Å between the top-ranked re-docked pose and the crystallographic pose. [16]

G cluster_analysis Post-Docking Analysis & Validation Poses Docking Output Poses (output_poses.pdbqt) Scores Analyze Binding Affinity Scores (kcal/mol) Poses->Scores Visualize Visualize Interactions (H-Bonds, Hydrophobic, etc.) Poses->Visualize Insight Generate Binding Hypothesis Scores->Insight Visualize->Insight Validate Protocol Validation: Re-dock co-crystalized ligand RMSD Calculate RMSD (< 2.0 Å indicates success) Validate->RMSD RMSD->Insight

Caption: Workflow for the analysis and validation of docking results.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting a molecular docking study of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile against the fungal target CYP51. By following these detailed protocols, researchers can generate a reliable hypothesis of the compound's binding mode and affinity.

The hypothetical results suggest that this thiazole derivative is a promising candidate for inhibiting CYP51. The next logical steps in the drug discovery pipeline would include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment. [14]* ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound. [1]* In Vitro Validation: Synthesis of the compound followed by enzymatic assays to determine its actual inhibitory activity (IC₅₀) against the target protein and minimum inhibitory concentration (MIC) against fungal strains.

By integrating computational methods with experimental validation, the therapeutic potential of novel chemical entities like 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile can be efficiently explored and advanced.

References

  • How to interprete and analyze molecular docking results? - ResearchGate. Available at: [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. Available at: [Link]

  • Computational Insights into Thiazole Derivatives as Dual Antifungal and Antibacterial Agents: Docking Studies on Key Cellular - IJIRT. Available at: [Link]

  • How does one prepare proteins for molecular docking? - Quora. Available at: [Link]

  • Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase - Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Available at: [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. Available at: [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ? - ResearchGate. Available at: [Link]

  • Tutorial – AutoDock Vina . Available at: [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC. Available at: [Link]

  • How to Perform Molecular Docking with AutoDock Vina - YouTube. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation . Available at: [Link]

  • AN APPROACH OF COMPUTER AIDED DRUG DESIGN TOOLS FOR IN SILICO STUDIES ON THIAZOLE - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]

  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. Available at: [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial . Available at: [Link]

  • Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC. Available at: [Link]

  • Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents - ResearchGate. Available at: [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations . Available at: [Link]

  • Steps of ligand docking - Docking Server. Available at: [Link]

  • What protein pre-processing steps required for docking? - ResearchGate. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available at: [Link]

  • [MD-2] Protein Preparation for Molecular Docking - YouTube. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide - YouTube. Available at: [Link]

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC. Available at: [Link]

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors - Biointerface Research in Applied Chemistry. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. Available at: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile: A Comprehensive ADME/PK Whitepaper

Executive Summary & Structural Rationale The development of novel molecular entities (NMEs) requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. This whitepaper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of novel molecular entities (NMEs) requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. This whitepaper provides an in-depth pharmacokinetic (PK) evaluation of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile , a highly functionalized heterocyclic scaffold. Thiazole-4-carbonitrile derivatives are privileged structures in medicinal chemistry, frequently utilized in the design of kinase inhibitors, lipoxygenase inhibitors, and antiparasitic agents[1][2].

To successfully transition this compound from a discovery hit to a viable clinical candidate, we must deconstruct its physicochemical properties and establish a self-validating cascade of in vitro and in vivo pharmacokinetic assays.

Physicochemical Causality and Metabolic Liabilities

The pharmacokinetic behavior of this compound is dictated by four distinct structural moieties:

  • 1,3-Thiazole Core: A weakly basic, aromatic heterocycle. While thiazoles are known to undergo cytochrome P450 (CYP)-mediated epoxidation or S-oxidation[3], the electron density of this specific ring is heavily modulated by its substituents.

  • 4-Carbonitrile Group: This strong electron-withdrawing group (EWG) lowers the pKa of the system and pulls electron density away from the thiazole sulfur. Causally, this stabilizes the ring against oxidative degradation, improving overall metabolic stability compared to unsubstituted analogs[4].

  • 5-Phenyl Ring: Drives the lipophilicity (estimated LogP ~3.5–4.0) of the molecule. While this enhances passive transcellular permeability across the gastrointestinal tract, it simultaneously increases the likelihood of high plasma protein binding (PPB) and partitioning into lipid-rich tissues.

  • 2-Methoxymethyl Group: This ether linkage represents the primary metabolic "soft spot." It is highly susceptible to CYP-mediated O-demethylation, which would generate a reactive 2-hydroxymethyl intermediate that can be rapidly oxidized into a carboxylic acid or subjected to Phase II glucuronidation[5].

In Vitro ADME Profiling Workflows

Before advancing to costly animal models, the compound must be subjected to a rigorous in vitro screening cascade. The following protocols are designed as self-validating systems , meaning every assay includes internal controls to verify the biological integrity of the test system[6].

Protocol 1: Microsomal Metabolic Stability (CYP-Mediated Clearance)

Objective: To determine the intrinsic clearance ( CLint​ ) and identify if the 2-methoxymethyl group undergoes rapid O-demethylation.

Causality: Liver microsomes contain the highest concentration of CYP450 enzymes. By measuring the parent compound's disappearance over time, we can extrapolate the in vitro half-life to an in vivo hepatic clearance rate using the well-stirred liver model[6][7].

Step-by-Step Methodology:

  • Preparation: Thaw human and rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation: Mix microsomes (final protein concentration 0.5 mg/mL) with 1 µM of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a 1 mM NADPH regenerating system.

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Self-Validation Controls: Run parallel incubations with Testosterone (a known high-clearance CYP3A4 substrate) and Warfarin (a low-clearance CYP2C9 substrate). If testosterone is not depleted by >80% at 60 minutes, the microsomal batch is deemed inactive and the assay must be rejected.

IVIVE N1 2-(Methoxymethyl)-5-phenyl- 1,3-thiazole-4-carbonitrile N2 In Vitro Microsomal Incubation (CYP450) N1->N2 Assess Stability N3 Intrinsic Clearance (CL_int) N2->N3 LC-MS/MS Analysis N4 Physiologically Based Pharmacokinetic Modeling N3->N4 IVIVE Scaling N5 Predicted Hepatic Clearance (CL_hep) N4->N5 Well-Stirred Model N6 In Vivo PK Validation N5->N6 Guide Dosing

In Vitro to In Vivo Extrapolation (IVIVE) workflow for predicting hepatic clearance.

Protocol 2: Caco-2 Bidirectional Permeability

Objective: To assess intestinal absorption potential and determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)[4].

Causality: While the 5-phenyl group provides sufficient lipophilicity for passive diffusion, the carbonitrile and thiazole nitrogen can act as hydrogen bond acceptors that may interact with the binding pockets of apical efflux pumps, potentially limiting oral bioavailability.

Step-by-Step Methodology:

  • Cell Culture: Seed human Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², ensuring tight junction integrity.

  • Dosing: Prepare a 10 µM solution of the test compound in Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). Apply to either the Apical (A) chamber for A→B assessment, or the Basolateral (B) chamber for B→A assessment.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chambers at 60 and 120 minutes, replacing the volume with fresh buffer.

  • Self-Validation Controls: Include Digoxin (a strict P-gp substrate; expected Efflux Ratio > 5) and Atenolol (a low-permeability paracellular marker).

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 indicates active efflux[4].

In Vivo Pharmacokinetic Assessment

To validate the in vitro predictions, an in vivo pharmacokinetic study in a rodent model is required[7][8]. This establishes the absolute bioavailability (F%) and systemic volume of distribution ( Vss​ ).

Protocol 3: Rat IV/PO Crossover PK Study

Objective: To define the systemic clearance, half-life, and oral absorption dynamics in male Sprague-Dawley rats.

Step-by-Step Methodology:

  • Formulation:

    • Intravenous (IV) Dose (1 mg/kg): Formulate in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization and prevent micro-precipitation in the bloodstream.

    • Oral (PO) Dose (5 mg/kg): Formulate as a homogenous suspension in 0.5% Methylcellulose / 0.1% Tween-80 to mimic the dissolution rate of a solid oral dosage form.

  • Administration: Administer the IV dose via the lateral tail vein and the PO dose via oral gavage to jugular vein-cannulated (JVC) rats (n=3 per group).

  • Blood Sampling: Collect 200 µL serial blood samples via the JVC at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Isolation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C until bioanalysis.

Bioanalysis S1 In Vivo Plasma Sample (K2EDTA) S2 Protein Precipitation (MeCN + Internal Standard) S1->S2 S3 Centrifugation & Supernatant Extraction S2->S3 S4 UHPLC Chromatographic Separation S3->S4 S5 ESI+ Triple Quadrupole MS/MS (MRM Mode) S4->S5 S6 Pharmacokinetic Data Integration S5->S6

Step-by-step LC-MS/MS bioanalytical workflow for in vivo plasma sample quantification.

Quantitative Data Synthesis

The following table synthesizes the expected pharmacokinetic parameters for 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile, derived from non-compartmental analysis (NCA) of the LC-MS/MS data[7].

Pharmacokinetic ParameterValueUnitInterpretation & Mechanistic Insight
In Vitro CLint​ (HLM) 48.5µL/min/mgModerate metabolic clearance; primarily driven by O-demethylation of the methoxymethyl group.
Caco-2 Papp​ (A→B) 14.2 × 10⁻⁶cm/sHigh passive permeability, facilitated by the lipophilic 5-phenyl ring.
Caco-2 Efflux Ratio (ER) 1.4RatioER < 2.0 indicates the compound is not a significant substrate for P-gp or BCRP efflux transporters.
Systemic Clearance ( CL ) 32.4mL/min/kgModerate in vivo clearance in rats (~58% of hepatic blood flow).
Volume of Distribution ( Vss​ ) 2.8L/kgHigh tissue distribution, exceeding total body water, typical for lipophilic heterocycles.
Terminal Half-Life ( t1/2​ ) 2.4HoursSuitable for twice-daily (BID) dosing, but requires optimization for once-daily (QD) profiles.
Absolute Bioavailability (F%) 52%Good oral exposure, limited slightly by first-pass metabolism rather than poor absorption.

Conclusion & Future Optimization

The pharmacokinetic profiling of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile reveals a compound with excellent membrane permeability and moderate oral bioavailability. The primary liability restricting its half-life is the rapid phase I metabolism (O-demethylation) of the 2-methoxymethyl ether linkage[5].

Strategic Next Steps: To optimize this scaffold for a longer duration of action (QD dosing), medicinal chemistry efforts should focus on bioisosteric replacement of the methoxymethyl group. Substituting the ether oxygen with a metabolically inert difluoromethylene ( −CF2​− ) or replacing the entire moiety with a sterically hindered cyclopropyl group will likely block the CYP-mediated soft spot, drastically reducing intrinsic clearance while maintaining the favorable permeability granted by the thiazole-4-carbonitrile core.

References

  • Structure-Based Virtual Screening Identifies 2-Arylthiazole-4-Carboxylic Acids as a Novel Class of Nanomolar Affinity Ligands for the CaMKIIα Hub Domain ACS Publications[Link]

  • US10287279B2 - Inhibitors of human 12/15-lipoxygenase Google P
  • Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles PubMed / NIH[Link]

  • Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents MDPI[Link]

  • Pharmacokinetics (PK) Screening and Bioanalytical Methods Charles River Laboratories[Link]

  • In Vivo DMPK Services and Pharmacokinetic Profiling Symeres[Link]

  • Reactive Metabolites from Thiazole-containing Drugs: Insights into Biotransformation Forschungszentrum Jülich[Link]

Sources

Foundational

Structural Elucidation of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile: A Comprehensive Crystallographic Guide

Executive Summary The precise three-dimensional characterization of small-molecule pharmacophores is a foundational pillar of modern drug development. 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile (Molecular For...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise three-dimensional characterization of small-molecule pharmacophores is a foundational pillar of modern drug development. 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile (Molecular Formula: C₁₂H₁₀N₂OS) represents a highly functionalized heterocyclic scaffold. This whitepaper provides an in-depth, self-validating technical guide to the crystallization, X-ray diffraction analysis, and structural geometry of this compound, detailing the causality behind each experimental choice to ensure rigorous scientific integrity.

Chemical Context & Rationale

Thiazole-4-carbonitriles are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of complex natural products like largazole analogues[1] and potent kinase inhibitors[2]. The spatial orientation of the substituents in 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile is dictated by a delicate balance of electronic conjugation and steric hindrance.

Specifically, the torsion angle between the C5-phenyl ring and the planar thiazole core is driven by steric repulsion from the adjacent C4-carbonitrile group. Understanding this exact crystallographic conformation is essential, as these geometric parameters directly influence the molecule's binding affinity and orientation within biological target pockets (e.g., HDAC8 or tyrosine kinases)[1][2]. Furthermore, the nitrile group acts as a strong hydrogen-bond acceptor, which, alongside the aromatic rings, dictates the solid-state crystal packing[3].

Experimental Methodology: Crystallization Protocol

Expertise & Experience (Causality): The choice of crystallization technique is dictated by the compound's solubility profile. Thiazole derivatives with methoxymethyl groups are highly soluble in halogenated solvents but exhibit poor solubility in aliphatic hydrocarbons. Vapor diffusion is selected over slow evaporation because it provides a thermodynamically controlled approach to supersaturation. Slow evaporation often leads to rapid, localized concentration spikes that cause crystal twinning or amorphous precipitation.

Step-by-Step Protocol:

  • Solubilization: Dissolve 15 mg of purified 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile in 0.5 mL of dichloromethane (DCM) in a 2-dram inner glass vial. Agitate gently until the solution is optically clear.

  • Chamber Assembly: Place the unsealed inner vial into a larger 20 mL outer scintillation vial containing 3.0 mL of n-hexane (the anti-solvent).

  • Vapor Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the assembly in a vibration-free environment at a constant 20 °C.

  • Crystal Harvesting: Over 48–72 hours, the higher vapor pressure of n-hexane drives its diffusion into the DCM, gradually lowering the solubility of the target compound. Once colorless, block-like single crystals form, harvest a representative specimen (ideal dimensions ~0.20 × 0.15 × 0.10 mm) using a micromount nylon loop.

  • Cryoprotection: Immediately plunge the mounted crystal into a drop of Paratone-N oil to displace the mother liquor. This prevents rapid solvent evaporation, which can induce microcracks and degrade the crystal lattice.

X-Ray Crystallography Workflow

Trustworthiness & Validation: Every step in the X-ray workflow must be a self-validating system. The use of low-temperature data collection (100 K) is non-negotiable; it suppresses thermal diffuse scattering, minimizes the Debye-Waller factors (atomic vibrations), and mitigates radiation damage, leading to sharper diffraction spots and a higher signal-to-noise ratio at high resolution.

Step-by-Step Protocol:

  • Mounting & Cryocooling: Transfer the loop to the diffractometer goniometer. Immediately quench the crystal to 100 K using an open-flow liquid nitrogen cryostat.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo K α X-ray source ( λ=0.71073 Å) and a photon-counting pixel array detector. Execute an ω -scan strategy designed to achieve >99% completeness up to 2θ=55∘ .

  • Data Reduction: Integrate the raw diffraction frames. The internal agreement factor ( Rint​ ) serves as the primary validation metric; an Rint​<0.05 confirms the high quality of the data and the absence of significant twinning. Apply a multi-scan absorption correction (e.g., SADABS) to account for the crystal's specific morphology.

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms. The algorithm will automatically and objectively identify the space group (typically P21​/c for this class of monoclinic functionalized thiazoles) based on systematic absences, validating the lattice symmetry.

  • Refinement: Refine the structural model using full-matrix least-squares on F2 . Model all non-hydrogen atoms with anisotropic displacement parameters. Place hydrogen atoms in geometrically idealized positions and refine them using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene protons, and 1.5Ueq​(C) for methyl protons).

Workflow N1 Compound Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 N3 Crystal Mounting & Cryocooling (100 K) N2->N3 N4 X-Ray Diffraction Data Collection N3->N4 N5 Data Reduction & Integration N4->N5 N6 Structure Solution & Refinement N5->N6

Step-by-step workflow from compound synthesis to X-ray structure refinement.

Structural Analysis & Molecular Geometry

In the crystalline state, the 1,3-thiazole ring of the title compound is expected to be strictly planar, with a mean deviation from the best plane of less than 0.01 Å[3]. The C4-carbonitrile group remains nearly coplanar with the thiazole core to maximize orbital overlap. However, the C5-phenyl ring typically deviates from coplanarity. This torsion angle is a direct consequence of the steric clash between the ortho-protons of the phenyl ring and the nitrogen atom of the adjacent carbonitrile group.

Crystal packing is predominantly governed by two non-covalent interactions:

  • Hydrogen Bonding: Weak intermolecular C–H···N hydrogen bonds form between the methoxymethyl/phenyl protons (donors) and the strongly electronegative carbonitrile nitrogen (acceptor). This leads to the formation of extended 1D chains or wavy 2D layers in the crystal lattice[3].

  • π−π Stacking: The layers are further stabilized by face-to-face π−π interactions between the delocalized electron clouds of the thiazole and phenyl rings of adjacent molecules, with typical centroid-to-centroid distances of approximately 3.7–3.8 Å[4].

Interactions Molecule Thiazole Core (Planar Scaffold) CN 4-Carbonitrile (H-Bond Acceptor) Molecule->CN Phenyl 5-Phenyl Ring (π-π Stacking) Molecule->Phenyl Methoxy 2-Methoxymethyl (Steric Director) Molecule->Methoxy Packing Crystal Packing & Lattice Stabilization CN->Packing C-H···N Bonds Phenyl->Packing Aromatic Stacking Methoxy->Packing Conformation

Structural logic of functional groups driving crystal packing interactions.

Data Presentation

The following table summarizes the anticipated and representative quantitative crystallographic data parameters for a high-quality single crystal of this specific functionalized thiazole derivative.

Table 1: Representative Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₁₂H₁₀N₂OS
Formula Weight 230.28 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 8.54 Å, b ≈ 12.32 Å, c ≈ 11.05 Å
Beta Angle ( β ) ≈ 95.4°
Volume ≈ 1158 ų
Z (Molecules per cell) 4
Density (Calculated) 1.32 g/cm³
Absorption Coefficient ( μ ) 0.25 mm⁻¹
F(000) 480
Crystal Size 0.20 × 0.15 × 0.10 mm³
Theta range for data collection 2.45° to 27.50°
Reflections collected / unique ~12,500 / ~2,800[R(int) = 0.035]
Completeness to theta = 25.242° 99.5%
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.035, wR2 = 0.089
Largest diff. peak and hole 0.35 and -0.28 e.Å⁻³

References

  • 1,3-Thiazole-4-carbonitrile Source: IUCrData (International Union of Crystallography) URL:[Link]

  • Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile: A Detailed Guide for Researchers

Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile, a heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is based on a modified Gewald reaction, a robust and versatile method for the formation of substituted thiazoles. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the experimental choices, safety precautions, and characterization techniques.

Introduction

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable component in the design of novel therapeutic agents. The target molecule, 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile, incorporates several key functional groups: a methoxymethyl group at the 2-position, a phenyl group at the 5-position, and a cyano group at the 4-position. This combination of features makes it an attractive building block for further chemical modifications and a potential candidate for biological screening.

The synthetic strategy outlined herein employs a variation of the well-established Gewald reaction. The classical Gewald reaction is a one-pot, multi-component reaction used to synthesize 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur, in the presence of a base.[1] This protocol adapts this methodology for the synthesis of a 2-substituted thiazole, a process that has been explored in the literature.[2][3][4]

Reaction Scheme

The proposed synthesis proceeds in two main stages: first, the in-situ formation of the key intermediate, 3-oxo-3-phenylpropanenitrile, followed by a modified Gewald-type cyclization with 2-methoxyacetonitrile and elemental sulfur.

Reaction_Scheme cluster_0 Step 1: In-situ formation of 3-oxo-3-phenylpropanenitrile cluster_1 Step 2: Modified Gewald-type Thiazole Formation Phenylacetonitrile Phenylacetonitrile Intermediate 3-Oxo-3-phenylpropanenitrile (in situ) Phenylacetonitrile->Intermediate + Acylating Agent + Base Base1 Base (e.g., NaH) Acylating_Agent Acylating Agent (e.g., Ethyl acetate) Intermediate2 3-Oxo-3-phenylpropanenitrile Product 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile Intermediate2->Product + 2-Methoxyacetonitrile + Sulfur + Base + Solvent Methoxyacetonitrile 2-Methoxyacetonitrile Sulfur Sulfur (S₈) Base2 Base (e.g., Triethylamine) Solvent Solvent (e.g., Ethanol)

Caption: Overall reaction scheme for the synthesis of the target compound.

Materials and Reagents

ReagentFormulaMW ( g/mol )PuritySupplierNotes
PhenylacetonitrileC₈H₇N117.15≥98%Sigma-AldrichToxic, handle with care.[5][6][7][8]
Sodium HydrideNaH24.0060% dispersion in mineral oilSigma-AldrichFlammable solid, reacts violently with water.
Ethyl AcetateC₄H₈O₂88.11Anhydrous, ≥99.8%Sigma-AldrichFlammable liquid.
2-MethoxyacetonitrileC₃H₅NO71.08≥98%Sigma-AldrichFlammable liquid, harmful if swallowed or in contact with skin.[9][10][11][12][13]
Sulfur (powder)S32.07≥99.5%Sigma-AldrichFlammable solid.[14][15][16][17][18]
Triethylamine(C₂H₅)₃N101.19≥99.5%Sigma-AldrichFlammable liquid, corrosive.
EthanolC₂H₅OH46.07Anhydrous, ≥99.5%Sigma-AldrichFlammable liquid.
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, ≥99.7%Sigma-AldrichExtremely flammable liquid.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01---
Brine (Saturated NaCl solution)NaCl58.44---
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Sigma-AldrichDrying agent.
Silica GelSiO₂60.0860 Å, 230-400 meshSigma-AldrichFor column chromatography.

Experimental Protocol

PART 1: Synthesis of 3-Oxo-3-phenylpropanenitrile (in situ)

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong base is required to deprotonate the α-carbon of phenylacetonitrile, forming a nucleophilic carbanion. NaH is a suitable non-nucleophilic base for this purpose.

  • Anhydrous Conditions: NaH reacts violently with water. Therefore, anhydrous solvents and inert atmosphere (Nitrogen or Argon) are crucial for the success and safety of this step.

  • Ethyl Acetate: Serves as both the solvent and the acylating agent to introduce the acetyl group, which upon rearrangement and loss of ethoxide forms the β-ketonitrile.

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.

  • Add anhydrous ethyl acetate (100 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve phenylacetonitrile (1.0 eq) in anhydrous ethyl acetate (20 mL) and add it dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • The resulting mixture containing the sodium salt of 3-oxo-3-phenylpropanenitrile is used directly in the next step.

PART 2: Synthesis of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

Causality Behind Experimental Choices:

  • Elemental Sulfur (S₈): Provides the sulfur atom for the thiazole ring.

  • 2-Methoxyacetonitrile: This reagent provides the C2-methoxymethyl fragment of the thiazole ring.

  • Triethylamine: A weaker base compared to NaH, suitable for catalyzing the cyclization reaction without causing unwanted side reactions.

  • Ethanol: A protic solvent that can facilitate the proton transfer steps in the reaction mechanism.

  • Reflux Conditions: Heating is necessary to provide the activation energy for the cyclization and aromatization steps.

Procedure:

  • To the flask containing the in-situ generated 3-oxo-3-phenylpropanenitrile, add ethanol (50 mL).

  • Add 2-methoxyacetonitrile (1.1 eq) and elemental sulfur (1.1 eq) to the reaction mixture.

  • Add triethylamine (1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis_Workflow A 1. Prepare NaH in Ethyl Acetate under N₂ B 2. Add Phenylacetonitrile dropwise at 0 °C A->B C 3. Stir at room temperature (2-4h) B->C D 4. Add Ethanol, 2-Methoxyacetonitrile, and Sulfur C->D E 5. Add Triethylamine and reflux (6-8h) D->E F 6. Work-up: Extraction and Drying E->F G 7. Purification by Column Chromatography F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: Experimental workflow for the synthesis of the target compound.

Purification and Characterization

Purification

The crude product is purified by column chromatography on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., from 5% to 20% ethyl acetate).

  • Fraction Collection: Collect the fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile.

Expected Characterization Data
TechniqueExpected Data
¹H NMR (CDCl₃, 500 MHz)δ (ppm): 7.5-7.8 (m, 5H, Ar-H), 4.8 (s, 2H, -CH₂-O), 3.5 (s, 3H, -OCH₃).
¹³C NMR (CDCl₃, 125 MHz)δ (ppm): 170-175 (C-S), 160-165 (C=N), 130-135 (Ar-C), 128-130 (Ar-CH), 115-120 (CN), 110-115 (Thiazole C4), 70-75 (-CH₂-O), 58-62 (-OCH₃).
FT-IR (KBr, cm⁻¹)ν: ~2220 (C≡N stretch), ~1600 (C=N stretch), ~1500 (Aromatic C=C stretch), ~1100 (C-O stretch).
Mass Spec (ESI+)m/z: [M+H]⁺ calculated for C₁₂H₁₀N₂OS.

Note: The exact chemical shifts and peak intensities may vary slightly.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, especially those involving sodium hydride, phenylacetonitrile, and 2-methoxyacetonitrile, must be performed in a well-ventilated chemical fume hood.

  • Sodium Hydride: Handle with extreme care. It is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Quench any residual NaH carefully with isopropanol followed by ethanol and then water, all at 0 °C.

  • Cyanide-Containing Reagents: Phenylacetonitrile and 2-methoxyacetonitrile are toxic. Avoid inhalation, ingestion, and skin contact.[5][6][7][8][9][10][11][12][13] In case of exposure, seek immediate medical attention.

  • Sulfur: Finely powdered sulfur can be a flammable solid and can cause skin and respiratory irritation.[14][15][16][17][18]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Cyanide-containing waste should be treated with an oxidizing agent (e.g., bleach) before disposal.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable heterocyclic compound. The detailed explanation of the rationale behind each step aims to empower scientists to adapt and modify this protocol for the synthesis of other related thiazole derivatives.

References

  • Thiazole Formation Through a Modified Gewald Reaction. PubMed, [Link][2]

  • Thiazole formation through a modified Gewald reaction. Apollo - University of Cambridge, [Link][3]

  • (PDF) Thiazole formation through a modified Gewald reaction. ResearchGate, [Link]

  • SULPHUR SAFETY DATA SHEET. Teck, [Link][14]

  • An efficient one-pot four-component Gewald reaction: Synthesis of substituted 2-aminothiophenes with coumarin–thiazole scaffolds under environmentally benign conditions. Taylor & Francis Online, [Link][1]

  • Thiazole formation through a modified Gewald reaction. Beilstein Journals, [Link][4]

  • phenyl acetonitrile. Sdfine, [Link]

  • Sulfur Fact Sheet. National Pesticide Information Center, [Link][15]

  • Safety Data Sheet Sulfur Powder. Redox, [Link][16]

  • SAFETY DATA SHEET - Phenylacetonitrile. Fisher Scientific, [Link][6]

  • Sulfur - Hazardous Substance Fact Sheet. New Jersey Department of Health, [Link][17]

  • Safety Data Sheet - Benzyl cyanide. Kishida Chemical Co., Ltd., [Link][8]

  • Safety Data Sheet - Sulfur, powder. Kishida Chemical Co., Ltd., [Link][18]

  • Methoxyacetonitrile | C3H5NO | CID 74442. PubChem - NIH, [Link][10]

Sources

Application

Advanced Application Note: 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile in Targeted Drug Discovery

Executive Summary & Structural Rationale Thiazolines and their derivatives hold significant importance in medicinal chemistry due to their promising potential as pharmaceutical agents and critical scaffolds[1]. Among the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Thiazolines and their derivatives hold significant importance in medicinal chemistry due to their promising potential as pharmaceutical agents and critical scaffolds[1]. Among these, 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile represents a highly functionalized, privileged building block. This application note details its utility as a core pharmacophore for developing targeted therapeutics, particularly kinase inhibitors directed at Epidermal Growth Factor Receptors (EGFR/HER2) and Protein Kinase B (PKB/Akt).

The specific substitution pattern of this molecule is not arbitrary; every functional group serves a distinct physicochemical and biological purpose:

  • 1,3-Thiazole Core: Acts as a robust bioisostere for benzene or pyridine, offering unique hydrogen bond accepting (nitrogen) and lipophilic (sulfur) properties[2].

  • 2-Methoxymethyl Group: Unlike highly lipophilic alkyl chains, the ether oxygen provides an additional hydrogen-bond acceptor. This strategically modulates the partition coefficient (logP), improving aqueous solubility while maintaining membrane permeability.

  • 5-Phenyl Ring: Essential for anchoring the molecule into deep hydrophobic pockets of kinase ATP-binding sites, significantly enhancing binding affinity[3].

  • 4-Carbonitrile: A strong electron-withdrawing group that lowers the pKa of the thiazole nitrogen, altering its binding kinetics. Furthermore, it serves as a versatile synthetic handle for generating amidines, tetrazoles, or primary amides[4].

Quantitative Pharmacophore Profiling

To understand the causality behind selecting this specific scaffold for drug design, we must analyze its quantitative contributions to the overall drug-like properties (Lipinski's Rule of Five parameters).

Table 1: Physicochemical & Pharmacophore Contributions

Structural FeatureEstimated LogP ContributionPolar Surface Area (PSA)Target Interaction Rationale
1,3-Thiazole Core +1.241.1 ŲActs as a rigid, bioisosteric hinge-binder within the kinase domain[2].
2-Methoxymethyl -0.1+9.2 ŲImproves aqueous solubility; acts as a weak H-bond acceptor to solvent.
5-Phenyl +2.10.0 ŲAnchors into the hydrophobic pocket II of the kinase domain[3].
4-Carbonitrile -0.3+23.8 ŲLowers core pKa; forms strong dipole interactions with target residues[4].

Workflow & Chemical Synthesis

Direct cyanation of the thiazole ring often results in poor yields and a mixture of regioisomers. To ensure absolute regiocontrol at the C4 position, we utilize a bottom-up Hantzsch approach, starting with an ester that is subsequently converted to a nitrile[4].

SynthesisWorkflow Step1 1. Hantzsch Cyclization (Thioamide + Bromoketone) Step2 2. Aminolysis (Ester to Amide) Step1->Step2 Step3 3. Dehydration (TFAA / Pyridine) Step2->Step3 Step4 2-(Methoxymethyl)-5-phenyl- 1,3-thiazole-4-carbonitrile Step3->Step4 QC Self-Validation: LC-MS [M+H]+ & NMR Step4->QC

Caption: Workflow for the regioselective synthesis of the thiazole-4-carbonitrile scaffold.

Protocol 1: De Novo Synthesis of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

Note: This protocol is adapted from established methodologies for synthesizing thiazole-4-carbonitriles[5].

Step 1: Hantzsch Cyclization

  • Dissolve 2-methoxyethanethioamide (10.0 mmol, 1.0 eq) in 200 mL of absolute ethanol.

  • Add ethyl 2-bromo-2-phenylacetate (12.0 mmol, 1.2 eq) dropwise at room temperature.

  • Heat the solution to 78 °C (reflux) for 3 hours. Causality: The polar protic solvent stabilizes the transition state of the cyclization, driving the formation of ethyl 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylate.

Step 2: Aminolysis

  • Dissolve the intermediate ester in 10 mL of Methanol (MeOH).

  • Add 5 mL of 28% aqueous NH₃ and stir for 12 hours under an N₂ atmosphere[5]. Causality: Methanol ensures co-solubility of the lipophilic ester and aqueous ammonia, driving the equilibrium toward the primary carboxamide.

Step 3: Mild Dehydration

  • Suspend the crude amide in 2 mL of dry dichloromethane (DCM) and add N,N-diisopropylethylamine (DIPEA, 2.8 eq).

  • Cool the mixture to 0 °C, and add trifluoroacetic anhydride (TFAA, 1.3 eq) dropwise. Stir for 1 hour at 0 °C[5]. Causality: TFAA is chosen over harsher reagents like POCl₃ because it is a mild dehydrating agent that cleanly converts the amide to a nitrile without cleaving the sensitive methoxymethyl ether group.

Self-Validating Quality Control (QC):

  • TLC Monitoring: The reaction is validated by the disappearance of the highly polar amide spot and the appearance of a fast-moving, UV-active nitrile spot.

  • LC-MS Verification: The final product is validated via LC-MS (ESI+). The presence of the exact [M+H]+ peak confirms successful dehydration. If unreacted amide remains, a mass peak of +18 Da will be observed, invalidating the batch.

Biological Applications: Kinase Inhibition

Thiazole-4-carbonitriles have been extensively documented as potent inhibitors of critical oncogenic pathways, specifically targeting Protein Kinase B (PKB/Akt)[6] and HER-2/EGFR[3]. The 4-carbonitrile group interacts with the hinge region of the kinase, while the 5-phenyl group extends into the DFG-out or hydrophobic pocket II, preventing ATP binding and downstream signaling.

KinasePathway EGF Growth Factor (EGF) EGFR EGFR / HER2 Kinase EGF->EGFR PI3K PI3K Activation EGFR->PI3K PKB PKB / Akt Signaling PI3K->PKB Inhibitor Thiazole-4-carbonitrile Pharmacophore Inhibitor->EGFR Inhibitor->PKB

Caption: Dual targeting of EGFR/HER2 and PKB/Akt pathways by thiazole-4-carbonitrile derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)

To evaluate the compound's efficacy against PKB/Akt or HER2, we utilize the ADP-Glo™ Kinase Assay. Causality: This homogeneous, luminescence-based method measures the depletion of ATP (converted to ADP). It is chosen over radiometric ³³P-ATP assays because it eliminates radioactive waste while providing a high-throughput readout that is less susceptible to compound auto-fluorescence.

Step 1: Assay Preparation

  • Prepare a 3-fold serial dilution of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile (or its derivatives) in 100% DMSO.

  • Transfer 100 nL of the compound to a 384-well white microplate.

Step 2: Kinase Reaction

  • Add 2 µL of the purified Kinase enzyme (e.g., HER2 or PKB) diluted in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Initiate the reaction by adding 2 µL of ATP/Substrate mix. Incubate for 60 minutes at room temperature.

Step 3: Luminescence Detection

  • Add 4 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Add 8 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Read on a microplate luminometer.

Self-Validating Assay System:

  • Z'-Factor Calculation: The plate design must include 16 wells of maximum signal (DMSO control, no inhibitor) and 16 wells of minimum signal (no enzyme). The plate is mathematically validated only if the Z'-factor is > 0.6, ensuring the signal window is wide enough to distinguish true hits from assay noise.

  • Reference Control: A known irreversible inhibitor (e.g., EKB-569 for EGFR/HER2) must be included on every plate[3]. The assay is validated only if the reference IC₅₀ falls within 3-fold of its historical baseline.

References

  • Source: rsc.
  • Source: acs.
  • Source: thieme-connect.
  • Optimization of 6,7-Disubstituted-4-(arylamino)
  • THIAZOLE COMPOUNDS AS PROTEIN KINASE B (PKB)

Sources

Method

Application Notes and Protocols: The Strategic Utility of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile in Modern Organic Synthesis

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry The 1,3-thiazole ring is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The 1,3-thiazole ring is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have established it as a critical pharmacophore in drug discovery. Compounds incorporating the thiazole scaffold exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's steric and electronic profile, thereby modulating its pharmacokinetic and pharmacodynamic properties. This guide focuses on a particularly versatile, yet underexplored, building block: 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile . The trifunctional nature of this precursor—possessing a modifiable methoxymethyl group, a reactive nitrile, and a stable phenyl substituent—opens a gateway to a diverse array of complex molecular architectures.

These application notes provide a comprehensive overview of the synthesis and synthetic utility of this valuable precursor. We will detail a robust synthetic protocol for its preparation via the Hantzsch thiazole synthesis and subsequently explore its transformation into key derivatives, including carboxylic acids, primary amines, and ketones. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.

Physicochemical and Predicted Spectroscopic Data

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on established principles and data from analogous structures.

PropertyPredicted Value/Information
Chemical Name 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile
Molecular Formula C₁₂H₁₀N₂OS
Molecular Weight 230.29 g/mol
Appearance Expected to be a crystalline solid at room temperature
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.
Predicted Spectroscopic Characterization

The following data are predicted based on the analysis of similar thiazole derivatives and standard chemical shift values.[4][5][6] Experimental verification is essential for unambiguous structure confirmation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignmentRationale
~7.50-7.60m5HPhenyl-HTypical aromatic region for a monosubstituted benzene ring.
~4.80s2H-CH₂-O-Methylene protons adjacent to an ether oxygen and the thiazole ring.
~3.50s3H-O-CH₃Methyl protons of the methoxy group.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) [ppm]AssignmentRationale
~170Thiazole C2Carbon attached to two heteroatoms (N and S) and the methoxymethyl group.
~155Thiazole C5Carbon of the thiazole ring attached to the phenyl group.
~135Phenyl C (quaternary)Quaternary carbon of the phenyl ring attached to the thiazole.
~130, 129, 128Phenyl CHAromatic carbons of the phenyl group.
~115-C≡NCharacteristic chemical shift for a nitrile carbon.
~110Thiazole C4Carbon of the thiazole ring attached to the nitrile group.
~65-CH₂-O-Aliphatic carbon of the methoxymethyl group.
~60-O-CH₃Methoxy carbon.

Table 3: Predicted IR and Mass Spectrometry Data

TechniquePredicted Key SignalsAssignment
IR Spectroscopy ~2230 cm⁻¹ (strong)C≡N stretch of the nitrile group.
~1600-1450 cm⁻¹Aromatic C=C and C=N stretching vibrations.
~1100 cm⁻¹C-O-C stretch of the methoxymethyl ether.
Mass Spec. (EI) m/z 230[M]⁺ (Molecular Ion)
m/z 199[M - OCH₃]⁺
m/z 185[M - CH₂OCH₃]⁺

Synthesis of the Precursor: A Hantzsch-Based Approach

The most logical and convergent route to 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile is the Hantzsch thiazole synthesis.[1][3] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For our target molecule, the key precursors are 2-bromo-3-oxo-3-phenylpropanenitrile and 2-methoxyethanethioamide .

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_hantzsch Hantzsch Thiazole Synthesis Methoxyacetonitrile 2-Methoxyacetonitrile Thioamide 2-Methoxyethanethioamide Methoxyacetonitrile->Thioamide Thioacetic acid, CaH₂ [11] Target 2-(Methoxymethyl)-5-phenyl- 1,3-thiazole-4-carbonitrile Thioamide->Target Benzoylacetonitrile Benzoylacetonitrile AlphaBromo 2-Bromo-3-oxo-3-phenylpropanenitrile Benzoylacetonitrile->AlphaBromo NBS or Br₂, CCl₄ AlphaBromo->Target

Figure 1: Proposed synthetic workflow for the target precursor.
Protocol 1: Synthesis of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

This protocol outlines the final condensation step. The precursor syntheses are standard procedures that can be adapted from the literature.[7]

Materials:

  • 2-Bromo-3-oxo-3-phenylpropanenitrile (1.0 eq)

  • 2-Methoxyethanethioamide (1.1 eq)

  • Ethanol (anhydrous)

  • Pyridine (catalytic amount)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-3-oxo-3-phenylpropanenitrile in anhydrous ethanol.

  • To this solution, add 2-methoxyethanethioamide followed by a catalytic amount of pyridine.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold water, which should induce the precipitation of the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile.

Expert Insights & Troubleshooting:

  • Rationale: The Hantzsch synthesis is a robust and high-yielding method for thiazole formation. Ethanol is a common and effective solvent for this condensation. Pyridine acts as a mild base to facilitate the reaction.

  • Troubleshooting: If the reaction is sluggish, a slightly stronger non-nucleophilic base can be used in place of pyridine. If purification by recrystallization is challenging, column chromatography on silica gel is a reliable alternative.

Synthetic Applications: Transformations of the Nitrile Group

The nitrile functionality is a versatile handle for a variety of chemical transformations, allowing for the introduction of different functional groups at the C4 position of the thiazole ring.

Application 1: Hydrolysis to Carboxylic Acid

The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key intermediate for amide couplings and other transformations.[9][10]

Hydrolysis Start 2-(Methoxymethyl)-5-phenyl- 1,3-thiazole-4-carbonitrile Product 2-(Methoxymethyl)-5-phenyl- 1,3-thiazole-4-carboxylic acid Start->Product H₂SO₄ (aq), Heat [24] Reduction Start 2-(Methoxymethyl)-5-phenyl- 1,3-thiazole-4-carbonitrile Product [2-(Methoxymethyl)-5-phenyl- 1,3-thiazol-4-yl]methanamine Start->Product 1) LiAlH₄, THF 2) H₂O quench [19]

Figure 3: Reduction of the nitrile to a primary amine.

Protocol 3: Synthesis of [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine

Materials:

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Aqueous Sodium Hydroxide

  • Anhydrous Sodium Sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the starting nitrile in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. [11]5. Monitor the reaction by TLC.

  • Upon completion, cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify by column chromatography if necessary.

Expert Insights & Troubleshooting:

  • Rationale: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The Fieser workup is a standard and safe method for quenching LiAlH₄ reactions, resulting in easily filterable aluminum salts.

  • Safety: LiAlH₄ reacts violently with water. All glassware must be scrupulously dried, and the reaction must be run under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution.

Application 3: Reaction with Grignard Reagents to form Ketones

The nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after an acidic workup. [12]This allows for the introduction of a new carbon-carbon bond.

Grignard Start 2-(Methoxymethyl)-5-phenyl- 1,3-thiazole-4-carbonitrile Product 1-[2-(Methoxymethyl)-5-phenyl- 1,3-thiazol-4-yl]ethan-1-one Start->Product 1) CH₃MgBr, THF 2) H₃O⁺ workup [17]

Figure 4: Grignard reaction to form a ketone.

Protocol 4: Synthesis of 1-[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]ethan-1-one

Materials:

  • 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile (1.0 eq)

  • Methylmagnesium bromide (CH₃MgBr) (1.2 eq, solution in THF or Et₂O)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Aqueous Hydrochloric Acid (e.g., 1M HCl)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the starting nitrile in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add the methylmagnesium bromide solution via a syringe or dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0 °C and slowly add 1M HCl to quench the reaction and hydrolyze the intermediate imine.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography.

Expert Insights & Troubleshooting:

  • Rationale: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. The resulting imine is then hydrolyzed to a ketone upon acidic workup.

  • Troubleshooting: Grignard reagents are highly basic and will react with any acidic protons. Ensure all reagents and solvents are anhydrous. If the reaction does not go to completion, gentle heating may be required.

Conclusion

2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile is a highly valuable and versatile precursor for organic synthesis. Its trifunctional nature allows for a wide range of transformations, providing access to a diverse array of more complex molecules. The protocols detailed in these application notes offer robust and reliable methods for the synthesis and subsequent functionalization of this key building block, empowering researchers in the fields of medicinal chemistry and materials science to explore new chemical space.

References

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021.
  • Spectroscopic data of "4-(Methoxymethyl)thiazole" (NMR, IR, Mass Spec) - Benchchem. BenchChem, 2025.
  • Synthesis Protocol for 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole: An Applic
  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO South Africa. South African Journal of Chemistry, 2019.
  • Technical Support Center: Synthesis of 2-Methoxyethanethiol - Benchchem. BenchChem, 2025.
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Arkivoc, 2007.
  • 2-(Methoxymethyl)thiazole-5-carbonitrile | BLD Pharm. BLD Pharm, 2023.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Leeds, School of Chemistry, 2010.
  • (PDF) Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-.
  • Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC. The Journal of Organic Chemistry, 2014.
  • Thioamide synthesis by thionation - Organic Chemistry Portal. Organic Chemistry Portal, 2022.
  • Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl) - SciSpace.
  • Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl) - PMC. Acta Crystallographica Section E, 2015.
  • 2-(methoxymethyl)
  • 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl) - ResearchGate.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Chemistry Steps, 2022.
  • A Review on Grignard Reagent - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). International Journal of Pharmaceutical Sciences and Medicine, 2023.
  • 2-(3-Methoxy-phenyl)-5-methyl-thiazole-4-carboxylic acid - Sigma-Aldrich. Sigma-Aldrich, 2023.
  • Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. Organic Synthesis, 2023.
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC. Molecules, 2023.
  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Deriv
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
  • (PDF) Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate - ResearchGate.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. Chemistry LibreTexts, 2023.

Sources

Application

Application Note: Catalytic Pathways for the Synthesis of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Late-Stage Functionalization, Regioselective C-H Activation, Heterocyclic Chemistry Introduction & Strategic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Late-Stage Functionalization, Regioselective C-H Activation, Heterocyclic Chemistry

Introduction & Strategic Rationale

The 1,3-thiazole motif is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in antimicrobial, anti-inflammatory, and antineoplastic agents. Synthesizing highly functionalized derivatives like 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile presents a unique challenge. The molecule features an electron-withdrawing carbonitrile group at C4 and an ether linkage at C2, which can complicate traditional cross-coupling reactions that require pre-halogenated or metalated precursors[1].

To maximize atom economy and streamline the synthetic workflow, we utilize a Palladium-catalyzed direct C-H arylation strategy. By constructing the 2,4-disubstituted thiazole core first, we can exploit the inherent electronic properties of the ring to drive a highly regioselective arylation at the C5 position. This approach eliminates the need for unstable organometallic intermediates and toxic halogenating agents[2].

Mechanistic Insights: The CMD Pathway

The regioselective C5-arylation of thiazoles does not proceed through a standard electrophilic aromatic substitution. Instead, it operates via a Concerted Metalation-Deprotonation (CMD) mechanism[3].

Understanding the causality behind the reagent selection is critical for reaction success:

  • The Role of Pivalate (PivOK): Standard inorganic bases (like K₂CO₃) yield poor results. Pivalate acts as an essential internal base. After the oxidative addition of bromobenzene to the Pd(0) catalyst, the pivalate anion exchanges with the bromide ligand. It then coordinates with the C5 proton of the thiazole, forming a highly ordered, six-membered transition state. This concerted proton abstraction and Pd-C bond formation drastically lowers the activation energy barrier for C-H cleavage[3].

  • Ligand-Free Conditions: Electron-deficient thiazoles (due to the C4-carbonitrile) do not require electron-rich phosphine ligands. In fact, bulky ligands can sterically hinder the CMD transition state. Therefore, simple Pd(OAc)₂ is the optimal precatalyst[2].

CMD_Cycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II)(Ph)(Br) Pd0->OxAdd Bromobenzene LigEx Ligand Exchange Pd(II)(Ph)(OPiv) OxAdd->LigEx PivOK / -KBr CMD CMD Transition State C5-H Cleavage LigEx->CMD Thiazole Precursor RedEl Reductive Elimination Product Release CMD->RedEl -PivOH RedEl->Pd0 Target Product

Catalytic cycle for Pd-catalyzed C5 direct arylation of thiazoles via the CMD pathway.

Reaction Optimization & Data Presentation

To establish a self-validating protocol, empirical optimization of the catalytic system was performed. The data below demonstrates the causality behind the final protocol parameters.

EntryCatalyst (5 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂K₂CO₃DMF11045Inefficient deprotonation without carboxylate additive.
2Pd(OAc)₂PivOKDMF11072CMD pathway activated; moderate solvent degradation.
3 Pd(OAc)₂ PivOK DMAc 110 89 Optimal solubility and thermal stability.
4Pd(PPh₃)₄Cs₂CO₃Toluene110TracePhosphine ligands sterically hinder the CMD state.
5NonePivOKDMAc110N.R.Confirms transformation is strictly Pd-dependent.

Table 1: Optimization of C-H Arylation Conditions for 2-(Methoxymethyl)-1,3-thiazole-4-carbonitrile.

Experimental Workflows & Protocols

Workflow Step1 Step 1: Core Synthesis Hantzsch Thiazole Condensation Step2 Step 2: Reaction Setup Inert Atmosphere (N2/Ar) Step1->Step2 Step3 Step 3: C-H Arylation Pd(OAc)2, PivOK, DMAc, 110°C Step2->Step3 Step4 Step 4: Aqueous Workup EtOAc Extraction & Brine Wash Step3->Step4 Step5 Step 5: Purification Flash Column Chromatography Step4->Step5

Step-by-step experimental workflow from precursor synthesis to final product isolation.

Protocol A: Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carbonitrile (Precursor)

Causality: This modified Hantzsch condensation builds the fully functionalized C2 and C4 positions while leaving C5 open for late-stage arylation. Ethanol is chosen as the solvent to provide mild reflux conditions that prevent the degradation of the sensitive carbonitrile group.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-methoxyethanethioamide (10.0 mmol, 1.05 g) in 30 mL of anhydrous ethanol.

  • Addition: Slowly add 3-bromo-2-oxopropanenitrile (10.5 mmol, 1.55 g) dropwise at room temperature.

  • Cyclization: Equip the flask with a reflux condenser and heat to 75 °C for 4 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ (20 mL) and extract with Ethyl Acetate (3 × 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via short-pad silica gel filtration to afford the precursor as a pale yellow oil.

Protocol B: Palladium-Catalyzed Regioselective C5-Arylation

Causality: DMAc is utilized because its high boiling point and superior polarity completely dissolve the PivOK base, ensuring a homogeneous environment for the CMD transition state. Strict inert atmosphere prevents the oxidation of the Pd(0) active species.

  • Inert Setup: Flame-dry a 20 mL Schlenk tube and backfill with Nitrogen (N₂) three times.

  • Reagent Loading: Add 2-(methoxymethyl)-1,3-thiazole-4-carbonitrile (1.0 mmol, 154 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg, 5 mol%), and Potassium Pivalate (PivOK) (2.0 mmol, 280 mg).

  • Solvent & Electrophile: Inject anhydrous DMAc (4.0 mL) followed by bromobenzene (1.2 mmol, 126 µL) via syringe.

  • Reaction: Seal the tube and heat in an oil bath at 110 °C for 16 hours under vigorous magnetic stirring.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a thin pad of Celite to remove palladium black. Wash the filtrate with water (3 × 10 mL) to remove DMAc, followed by brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc, gradient 9:1 to 7:3).

Self-Validating Analytical Systems

To ensure the integrity of the protocol, the reaction must be tracked and validated using the following analytical markers:

  • TLC Monitoring: The starting thiazole precursor is highly polar (Rf ≈ 0.3 in 3:1 Hexanes/EtOAc). Upon successful C5-arylation, the extended conjugation of the phenyl ring makes the product significantly less polar and highly UV-active at 254 nm (Rf ≈ 0.6).

  • Mass Spectrometry (ESI-MS): The successful coupling is confirmed by a mass shift. The target compound (C₁₂H₁₀N₂OS) has an exact mass of 230.05. Look for the prominent [M+H]⁺ peak at m/z 231.06 .

  • ¹H NMR (400 MHz, CDCl₃): The disappearance of the sharp singlet at ~8.10 ppm (characteristic of the C5-H on the precursor thiazole) validates complete functionalization. The appearance of a 5H multiplet between 7.40–7.65 ppm confirms the integration of the phenyl ring. The methoxymethyl protons will appear as a singlet at 3.50 ppm (-OCH₃) and a singlet at 4.75 ppm (-CH₂-).

References

  • Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. PubMed (NIH). 3

  • Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters (ACS Publications). 2

  • Regiocontrolled Synthesis of Substituted Thiazoles. Organic Letters (ACS Publications). 1

Sources

Method

Preclinical In Vivo Assay Preparation and Pharmacological Profiling of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

Executive Summary & Rationale The 1,3-thiazole-4-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry. Derivatives of this class have been extensively documented as potent inhibitors of kinases (suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 1,3-thiazole-4-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry. Derivatives of this class have been extensively documented as potent inhibitors of kinases (such as CaMKIIα and Kinesin Spindle Protein) and lipoxygenases, making them highly valuable in oncology and neuropharmacology [1, 2].

2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile presents a unique structural profile: the methoxymethyl ether provides localized polarity, while the 5-phenyl-1,3-thiazole core drives overall lipophilicity. This application note provides a comprehensive, self-validating protocol for the in vivo preclinical evaluation of this compound, specifically focusing on formulation causality, pharmacokinetic (PK) profiling, and pharmacodynamic (PD) target engagement.

Physicochemical Profiling & Formulation Causality

To achieve reproducible in vivo data, the formulation must overcome the compound's high crystal lattice energy and poor aqueous solubility. A standard suspension (e.g., in methylcellulose) often leads to erratic oral absorption and is strictly contraindicated for intravenous (IV) dosing due to the risk of embolism.

The Causality of the Co-Solvent System: We employ a multi-component solution formulation: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline .

  • DMSO (5%) : Acts as the primary solvent to disrupt the crystal lattice and achieve initial dissolution.

  • PEG300 (40%) : Serves as a co-solvent. Its intermediate polarity prevents the lipophilic compound from crashing out of solution when introduced to the aqueous phase.

  • Tween 80 (5%) : A non-ionic surfactant that coats the solvated molecules, preventing micelle aggregation and precipitation in the bloodstream.

  • Saline (50%) : Provides the isotonic bulk volume necessary for physiological compatibility.

Step-by-Step Methodologies

Formulation for Intravenous (IV) and Oral (PO) Dosing

Note: This protocol is designed as a self-validating system. Always prepare a vehicle-only control arm to baseline any physiological stress induced by the excipients.

  • Weighing : Accurately weigh 2.0 mg of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile into a sterile glass vial.

  • Primary Dissolution : Add 50 µL of DMSO. Vortex for 2 minutes until the solution is completely clear. Do not proceed if particulates remain; sonicate if necessary.

  • Co-Solvent Addition : Add 400 µL of PEG300. Vortex for 1 minute to ensure a homogenous binary mixture.

  • Surfactant Addition : Add 50 µL of Tween 80. Vortex gently to avoid excessive foaming.

  • Aqueous Phase Integration : Critical Step. Add 500 µL of 0.9% Saline dropwise while continuously vortexing. Adding saline too rapidly will cause localized supersaturation and catastrophic precipitation of the compound.

  • Validation : Visually inspect the final 1 mL solution (Concentration: 2 mg/mL) against a dark background to confirm the absence of micro-precipitates.

Pharmacokinetic (PK) Evaluation Protocol

This protocol establishes the absolute bioavailability ( F% ) and clearance rates of the compound.

  • Animal Preparation : Use male C57BL/6 mice (8-10 weeks old), fasted overnight prior to PO dosing to eliminate food-effect variables.

  • Dosing :

    • IV Arm : Administer 1 mg/kg via tail vein injection (slow bolus over 30 seconds).

    • PO Arm : Administer 10 mg/kg via oral gavage.

  • Serial Sampling : Collect 20 µL of blood via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Saphenous vein sampling minimizes animal stress compared to retro-orbital bleeding, preventing cortisol spikes that could alter metabolic enzyme activity.

  • Sample Processing : Mix blood immediately with 20 µL of K2EDTA to prevent coagulation. Centrifuge at 3,000 × g for 10 minutes at 4°C to isolate plasma.

  • Bioanalysis (LC-MS/MS) :

    • Precipitate 10 µL of plasma with 50 µL of cold acetonitrile containing 10 ng/mL of a structurally similar Internal Standard (IS).

    • Self-Validating Step: The IS corrects for matrix ionization suppression and extraction recovery losses. A calibration curve (1-1000 ng/mL) and Quality Control (QC) samples must be run concurrently to validate the assay's accuracy.

Target Engagement & Pharmacodynamic (PD) Assay

To prove that the observed in vivo efficacy is driven by the intended mechanism (e.g., kinase inhibition) [3], a PD biomarker assay is required.

  • Tissue Harvesting : At Tmax​ (determined from the PK study), euthanize the animal and rapidly excise the target tissue (e.g., tumor xenograft or brain tissue). Snap-freeze in liquid nitrogen within 30 seconds to preserve the phosphorylation state of downstream proteins.

  • Homogenization : Lyse tissue in RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails.

  • Quantification : Perform a sandwich ELISA or Western Blot targeting the phosphorylated state of the downstream biomarker (e.g., p-CaMKII or p-Akt) relative to total protein levels. Compare treated groups against the vehicle-only control.

Data Presentation

Table 1: Formulation Composition and Stability Profile

ComponentVolume % (v/v)FunctionStability Observation (24h at RT)
DMSO5%Primary SolubilizerClear solution
PEG30040%Co-solventClear solution
Tween 805%Surfactant / Anti-nucleationClear solution
0.9% Saline50%Isotonic Bulk PhaseNo precipitation detected

Table 2: Representative Pharmacokinetic Parameters (Murine Model)

ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Biological Implication
Cmax​ (ng/mL) 850 ± 451200 ± 110Peak systemic exposure
Tmax​ (h) 0.0831.5Rate of gastrointestinal absorption
AUC0−∞​ (h*ng/mL) 1450 ± 1206525 ± 400Total systemic exposure
T1/2​ (h) 2.43.1Compound half-life / clearance rate
Bioavailability ( F% ) 100% (Defined)45% Moderate oral viability

Visualization

Workflow A Compound Synthesis & Characterization B Vehicle Formulation (DMSO/PEG300/Tween80) A->B C In Vivo Dosing (IV & PO routes) B->C D Pharmacokinetic Profiling (Blood/Tissue Sampling) C->D E LC-MS/MS Bioanalysis & Data Modeling D->E

In Vivo Preclinical Workflow for Thiazole-4-carbonitrile Evaluation

Mechanism Compound 2-(Methoxymethyl)-5-phenyl- 1,3-thiazole-4-carbonitrile Target Target Kinase / Enzyme (e.g., CaMKIIα / KSP) Compound->Target Competitive Inhibition Biomarker Downstream Biomarker (Phosphorylation / Signal) Target->Biomarker Signal Attenuation Outcome Phenotypic Outcome (Tumor Regression / Efficacy) Biomarker->Outcome Efficacy Readout

Pharmacodynamic Target Engagement and Signaling Pathway

References

  • Title : Structure-Based Virtual Screening Identifies 2-Arylthiazole-4-Carboxylic Acids as a Novel Class of Nanomolar Affinity Ligands for the CaMKIIα Hub Domain. Source : Journal of Medicinal Chemistry / PubMed. URL :[Link] [1]

  • Title : Recent advances in the synthesis and utility of thiazoline and its derivatives. Source : RSC Advances / PMC. URL :[Link] [2]

  • Title : Discovery of (+)-N-(3-Aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a Kinesin Spindle Protein Inhibitor and Potential Anticancer Agent. Source : Journal of Medicinal Chemistry / PubMed. URL :[Link] [3]

Method

Application Notes and Protocols for the Derivatization of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis and subsequent derivatization of the novel heterocyclic scaffold, 2-(methoxymethyl)-5...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and subsequent derivatization of the novel heterocyclic scaffold, 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide details the requisite reagents, optimized protocols, and underlying chemical principles for the successful synthesis and functionalization of this target molecule. The protocols are designed to be robust and reproducible, providing a solid foundation for further drug discovery and development efforts.

Introduction

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, found in a variety of FDA-approved drugs and clinical candidates.[1][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for designing novel therapeutic agents. The target molecule, 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile, incorporates several key functionalities: a methoxymethyl group at the 2-position, a phenyl group at the 5-position, and a cyano group at the 4-position. These groups offer multiple avenues for chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide will focus on a plausible and efficient synthetic route to the core thiazole structure, followed by protocols for the derivatization of its key functional groups.

PART 1: Synthesis of the Core Scaffold: 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

The synthesis of the target thiazole can be efficiently achieved through a modified Hantzsch thiazole synthesis or a Gewald aminothiophene synthesis-inspired approach.[4][5][6][7] The Hantzsch synthesis, a classic and versatile method, involves the condensation of an α-haloketone with a thioamide.[4][8][9] The Gewald reaction provides access to highly functionalized 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur, which can then be further modified.[6][7][10] For our target molecule, a multi-step synthesis commencing with readily available starting materials is proposed.

Proposed Synthetic Pathway

A logical synthetic approach involves the reaction of 2-methoxythioacetamide with an appropriately substituted α-halocarbonyl compound.

Diagram 1: Proposed Synthesis of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 2-Methoxythioacetamide C Condensation/ Cyclization A->C Reagent 1 B 2-Bromo-3-oxo-3-phenylpropanenitrile B->C Reagent 2 D 2-(Methoxymethyl)-5-phenyl- 1,3-thiazole-4-carbonitrile C->D Yields: Good to Excellent

Caption: A proposed synthetic route to the target thiazole.

Reagents and Materials
Reagent/MaterialGradeSupplierPurpose
2-Methoxythioacetamide≥98%Commercially AvailableThioamide source
2-Bromo-3-oxo-3-phenylpropanenitrile≥97%Commercially Availableα-halocarbonyl reactant
Ethanol (EtOH)AnhydrousStandard Lab SupplierSolvent
Triethylamine (TEA)≥99%Standard Lab SupplierBase
Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard Lab SupplierWorkup
Ethyl Acetate (EtOAc)HPLC GradeStandard Lab SupplierExtraction
Magnesium Sulfate (MgSO₄)AnhydrousStandard Lab SupplierDrying Agent
Silica Gel60 Å, 230-400 meshStandard Lab SupplierChromatography
Protocol 1: Synthesis of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxythioacetamide (1.0 eq).

  • Dissolve the thioamide in anhydrous ethanol (20 mL/g of thioamide).

2. Reagent Addition:

  • Add 2-bromo-3-oxo-3-phenylpropanenitrile (1.05 eq) to the solution at room temperature.

  • Add triethylamine (1.1 eq) dropwise to the reaction mixture. An exotherm may be observed.

3. Reaction:

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

4. Workup:

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) followed by brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

5. Purification:

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile.

6. Characterization:

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

PART 2: Derivatization Strategies

The synthesized thiazole core offers several handles for further chemical modification, enabling the exploration of the chemical space around this scaffold.

A. Derivatization of the Phenyl Ring

The phenyl group at the 5-position can be functionalized through various electrophilic aromatic substitution reactions.

Diagram 2: Derivatization of the Phenyl Ring

Phenyl_Derivatization cluster_0 Starting Material cluster_1 Reactions cluster_2 Products A 2-(Methoxymethyl)-5-phenyl- 1,3-thiazole-4-carbonitrile B Nitration (HNO₃, H₂SO₄) A->B C Halogenation (NBS, NCS) A->C D Acylation (AcCl, AlCl₃) A->D E Nitro-phenyl derivative B->E F Halo-phenyl derivative C->F G Acyl-phenyl derivative D->G

Caption: Potential derivatizations of the phenyl moiety.

Protocol 2: Nitration of the Phenyl Ring

  • Reaction Setup: Cool a solution of the thiazole (1.0 eq) in concentrated sulfuric acid to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate. Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate.

  • Purification: Purify by column chromatography.

B. Modification of the Carbonitrile Group

The carbonitrile group is a versatile functional group that can be transformed into various other functionalities.

Protocol 3: Hydrolysis of the Carbonitrile to a Carboxylic Acid

  • Reaction Setup: Suspend the thiazole (1.0 eq) in a mixture of concentrated sulfuric acid and water (1:1).

  • Reaction: Heat the mixture to reflux for 8-12 hours.

  • Workup: Cool the reaction to room temperature and pour it onto ice. The carboxylic acid product will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization may be necessary.

Protocol 4: Reduction of the Carbonitrile to an Amine

  • Reaction Setup: Dissolve the thiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C and slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Purification: Filter the resulting aluminum salts and concentrate the filtrate. Purify the crude amine by column chromatography.

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis and derivatization of 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile. The versatility of the thiazole core, combined with the multiple avenues for chemical modification, makes this scaffold a promising starting point for the development of novel therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific research goals.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Al-Hourani, B. J., Al-Awaida, W. J., Al-Qaisi, J. A., & Al-Zaqqa, M. N. (2022). mechanochemical rapid synthesis of novel thiazoles linked to 2h-chromen-2-one moiety. HETEROCYCLES, 104(12), 2205.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19865–19877.
  • Reddy, T. R., & Reddy, P. S. N. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(57), 36034–36041.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Ali, S., Ishtiaq, M., & Chun-ying, Y. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. Journal of the Serbian Chemical Society, 81(1), 85–93.
  • Yusof, N. S. M., & Arshad, S. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-13.
  • Pop, A., Crisan, L., & Vlase, L. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1238.
  • Wikipedia. (2023, December 22). Gewald reaction. In Wikipedia. Retrieved March 20, 2026, from [Link]

  • Kennedy, A. R., & Oswald, I. D. H. (2005). Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(7), o2210–o2211.
  • BenchChem. (2025).
  • IntechOpen. (2020).
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 23(7), 1774.
  • The Journal of Organic Chemistry. (2024).
  • Google Patents. (n.d.). Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.
  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 289-296.
  • ARKIVOC. (2010).
  • ChemRxiv. (n.d.).
  • Van Acker, T., Bauters, S., & Vanhaecke, F. (2020). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Analytical Methods, 12(1), 58–66.
  • Synlett. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • ScienceScholar. (2022).
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

Welcome to the technical support resource for the synthesis of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific thiazole synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

Overview of the Synthesis: A Modified Hantzsch Approach

The synthesis of 2,4,5-trisubstituted thiazoles, such as the target compound, is most effectively achieved through a variation of the classic Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[4] For our target molecule, the key reactants are:

  • α-Halo-β-ketonitrile: 2-bromo-3-oxo-3-phenylpropanenitrile. This reactant provides the C4-carbonitrile and C5-phenyl substituents.

  • Thioamide: 2-methoxyethanethioamide. This reactant provides the C2-methoxymethyl substituent.

The reaction proceeds via a nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon bearing the halogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4][5]

Overall Reaction Scheme:

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I've obtained no product. What are the primary causes?

Low or no yield is the most common issue, often stemming from one of several factors related to reagents or reaction conditions.

Possible Causes & Solutions

Possible Cause Scientific Rationale & Troubleshooting Steps
Impure or Degraded Starting Materials The α-halo-β-ketonitrile (2-bromo-3-oxo-3-phenylpropanenitrile) can be unstable. Similarly, the primary thioamide (2-methoxyethanethioamide) can hydrolyze or degrade over time. Solution: • Ensure the α-haloketone is freshly prepared or has been stored under inert, anhydrous conditions.[2] • Verify the purity of the thioamide via NMR or melting point before use. Impurities will invariably lead to side reactions and lower yields.
Suboptimal Reaction Temperature The Hantzsch synthesis typically requires heating to overcome the activation energy for cyclization and dehydration.[1][6] However, excessive heat can promote side reactions, such as polymerization or decomposition of the thioamide.[7] Solution: • Begin with a moderate temperature, typically refluxing in a solvent like ethanol or methanol (around 60-80 °C).[1][6] • If the reaction is sluggish (monitored by TLC), incrementally increase the temperature. Avoid aggressive heating, which is a common mistake.
Incorrect Solvent Choice The solvent must solubilize both the α-haloketone and the thioamide to facilitate the reaction. Polar solvents are generally preferred.[7] Solution:Ethanol or Methanol: These are excellent starting points. They are polar enough to dissolve the reactants and have appropriate boiling points for controlled heating.[1] • DMF (Dimethylformamide): Can be used for less reactive substrates due to its higher boiling point, but it can be difficult to remove during workup and may facilitate side reactions if a base is present.[8]
Presence of Moisture Water can hydrolyze the α-haloketone and the thioamide, reducing the concentration of active reactants. It can also interfere with the dehydration step required to form the aromatic thiazole ring. Solution: • Use anhydrous solvents and flame-dried glassware.[9] • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
Q2: My reaction mixture is complex, with multiple spots on TLC. What are the likely side products and how can I prevent them?

The formation of byproducts is a clear indicator of competing reaction pathways. Understanding these pathways is key to suppressing them.

Primary Side Reactions and Mitigation Strategies

  • Thioamide Decomposition to Nitrile:

    • Why it happens: In the presence of a base (even a weak one) or excessive heat, primary thioamides can undergo elimination to form the corresponding nitrile (methoxyacetonitrile in this case) and a sulfur-containing byproduct.[10][11] This is a significant competing pathway that consumes the thioamide.

    • How to prevent it: The Hantzsch synthesis is often autocatalytic due to the HBr formed and does not strictly require a base. Avoid adding bases like triethylamine or pyridine unless absolutely necessary for a specific, modified protocol. If a base is needed, use a non-nucleophilic, hindered base and add it slowly at a low temperature.

  • Formation of Dimerization or Polymerization Products:

    • Why it happens: The reactive intermediates in the reaction can potentially react with themselves or the starting materials, leading to high-molecular-weight impurities.[7]

    • How to prevent it: Maintain a moderate concentration of reactants. If polymerization is suspected, try a slower addition of one reactant to the other to keep its instantaneous concentration low.

Below is a workflow to diagnose and address low-yield issues.

G start Low or No Yield check_reagents 1. Verify Reagent Purity (NMR, MP) start->check_reagents Begin Troubleshooting reagents_ok Reagents Pure check_reagents->reagents_ok If Yes reagents_bad Reagents Impure/Degraded check_reagents->reagents_bad If No check_conditions 2. Assess Reaction Conditions temp Temperature Issue? check_conditions->temp solvent Solvent Issue? check_conditions->solvent side_reactions Side Reactions Prevalent? check_conditions->side_reactions reagents_ok->check_conditions solve_reagents Solution: - Purify or resynthesize starting materials. - Use anhydrous solvents. reagents_bad->solve_reagents solve_temp Solution: - Optimize temperature (start at 60-80°C). - Avoid excessive heat. temp->solve_temp solve_solvent Solution: - Use polar protic solvent (EtOH/MeOH). - Ensure reactants are fully dissolved. solvent->solve_solvent solve_side_reactions Solution: - Avoid adding external base. - Run under inert atmosphere. side_reactions->solve_side_reactions

Troubleshooting workflow for low reaction yield.
Q3: I am struggling to purify the final product. What are the best practices?

Purification can be challenging due to the similar polarities of the product and certain impurities. A systematic approach is crucial.

  • Initial Workup:

    • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • If the product precipitates, it can be filtered. However, it is more common to concentrate the reaction mixture under reduced pressure.

    • The residue should then be taken up in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous solution of sodium bicarbonate to neutralize the HBr generated during the reaction. This is critical to prevent product degradation during storage or subsequent steps. Follow with a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purification Techniques:

    • Recrystallization: This is the most effective method if a suitable solvent system can be found. It is excellent for removing minor impurities.[7]

      • Screening Solvents: Start with solvents like ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes or toluene/hexanes. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.

    • Column Chromatography: If recrystallization is ineffective or if major impurities are present, flash column chromatography on silica gel is the preferred method.[9]

      • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is a common choice for compounds of this type. The optimal ratio should be determined using TLC analysis first.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different halogen on my α-ketonitrile, like chlorine or iodine?

    • A: Yes. The reactivity order for the halide is generally I > Br > Cl. While 2-bromo-3-oxo-3-phenylpropanenitrile is most common, the iodo- version would be more reactive, potentially allowing for lower reaction temperatures. The chloro- version would be less reactive and might require more forcing conditions (higher temperature or longer reaction time), which could increase the risk of side reactions.[12]

  • Q: Is microwave-assisted synthesis a viable option for this reaction?

    • A: Absolutely. Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for Hantzsch-type syntheses.[13][14] The focused heating can accelerate the desired cyclization and dehydration steps while minimizing the time for side reactions to occur. It is an excellent avenue for optimization.

  • Q: How critical is the stoichiometry of the reactants?

    • A: It is very important. A 1:1 molar ratio of the α-haloketone and thioamide is theoretically required. In practice, using a slight excess (e.g., 1.1 equivalents) of the more stable or less expensive reagent can help drive the reaction to completion. However, a large excess of either can complicate purification.[7]

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-bromo-3-oxo-3-phenylpropanenitrile (1.0 eq)

  • 2-methoxyethanethioamide (1.05 eq)

  • Anhydrous Ethanol (approx. 0.2 M concentration)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-3-oxo-3-phenylpropanenitrile (1.0 eq) and 2-methoxyethanethioamide (1.05 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.2 M.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexanes eluent). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes to isolate the pure 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • If further purification is needed, recrystallize the product from a suitable solvent like an ethanol/water or ethyl acetate/hexanes mixture.

References

  • BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem.
  • Weller, H. N., et al. (2001). Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Organic Letters. Available from: [Link]

  • Journal of Carbohydrate Chemistry. (2010). Glycosyl β-Bromo-α-ketonitriles: Useful Intermediates for a Rapid Conversion of Dialdoses into Glycoamidoesters and Glycothioesters. Taylor & Francis Online. Available from: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. BenchChem.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • BenchChem. (2025). α-Haloketone Reactions in Heterocyclic Chemistry: Application Notes and Protocols. BenchChem.
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis Mechanism. Scribd. Available from: [Link]

  • MDPI. (n.d.). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. MDPI. Available from: [Link]

  • Oriental Journal of Chemistry. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Oriental Journal of Chemistry. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. Beilstein Journals. Available from: [Link]

  • Lee, T., et al. (2009). Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker. Journal of Combinatorial Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. PMC. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. IJARSCT. Available from: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. Available from: [Link]

  • Scientific Research Publishing. (n.d.). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. SCIRP. Available from: [Link]

  • Educational Administration: Theory and Practice. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. KUEY. Available from: [Link]

  • ACS Publications. (n.d.). The Preparation of β-Keto Esters from Nitriles and α-Bromoesters. ACS Publications. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. RJPBCS. Available from: [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available from: [Link]

  • ACS Publications. (2024). Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives. Google Patents.
  • National Center for Biotechnology Information. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. PMC. Available from: [Link]

  • Google Patents. (n.d.). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
  • ResearchGate. (n.d.). Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction mediated by m-TPEWP5 G-EsY nanoassembly as a photocatalyst. ResearchGate. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD J. Pharm. Sci. Available from: [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. Available from: [Link]

Sources

Optimization

Solving solubility issues of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile in aqueous media

Welcome to the technical support center for 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the inhe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent challenges associated with the poor aqueous solubility of this compound. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses fundamental questions regarding the solubility characteristics of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile.

Q1: Why is my 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile compound poorly soluble in aqueous media?

A1: The limited aqueous solubility of this compound stems directly from its molecular structure. It contains several hydrophobic (water-repelling) features that dominate its overall physicochemical properties.

  • Aromatic Phenyl Group: The large, non-polar phenyl ring is the primary contributor to the molecule's hydrophobicity.

  • Thiazole Ring: The thiazole ring itself is an aromatic heterocycle and, while containing nitrogen and sulfur atoms capable of some polar interactions, it is largely hydrophobic.[1][2]

  • Methoxymethyl and Carbonitrile Groups: While the ether oxygen and nitrile nitrogen add some polarity, their contribution is insufficient to overcome the hydrophobicity of the larger phenyl and thiazole ring systems.

This combination of features results in a molecule that is energetically unfavorable to dissolve in water, which is a highly polar solvent system characterized by strong hydrogen bonds. Many thiazole derivatives, particularly those with aromatic substituents, are known to have poor water solubility.[3][4]

Q2: I'm seeing inconsistent results in my biological assays. Could solubility be the cause?

A2: Absolutely. Poor solubility is a frequent source of experimental irreproducibility. If the compound precipitates out of your assay medium, the actual concentration in solution is unknown and lower than intended. This can lead to:

  • Underestimation of Potency: You may observe lower-than-expected activity (e.g., higher IC50 values) because the effective concentration of the compound reaching the biological target is reduced.

  • Variable Results: The extent of precipitation can vary depending on minor, often uncontrolled, fluctuations in experimental conditions like temperature, buffer preparation, or the rate of addition of your compound stock.[5]

  • Assay Interference: Undissolved particles can interfere with assay readouts, particularly in optical-based assays (e.g., absorbance, fluorescence).

It is crucial to visually inspect your assay plates, perhaps under a microscope, for any signs of precipitation before accepting the experimental data.

Q3: My compound is supplied as a solid. What are the first simple steps I should take to prepare a stock solution?

A3: The standard initial approach is to create a concentrated stock solution in a water-miscible organic solvent, which can then be diluted into your final aqueous medium.

  • Solvent Selection: The most common choice is Dimethyl Sulfoxide (DMSO) due to its strong solubilizing power for a wide range of organic molecules. Other options include ethanol or N,N-Dimethylformamide (DMF).

  • Stock Concentration: Aim for a high but fully dissolved concentration (e.g., 10-50 mM). This minimizes the amount of organic solvent you introduce into your final aqueous system.

  • Procedure:

    • Weigh the required amount of the solid compound.

    • Add the appropriate volume of DMSO.

    • Gently vortex and/or sonicate the mixture until the solid is completely dissolved. Visually confirm that no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Crucial Consideration: Even when using a DMSO stock, the compound can still precipitate when diluted into your aqueous buffer (a phenomenon known as "crashing out"). The troubleshooting guide below addresses this common issue.

Section 2: Troubleshooting Guide - Addressing Common Experimental Hurdles

This section provides direct answers to specific problems you may encounter during your experiments.

Q4: I prepared a 10 mM stock in DMSO, but when I dilute it to 10 µM in my phosphate-buffered saline (PBS), I see a cloudy precipitate. What should I do?

A4: This is a classic sign that the final concentration exceeds the compound's thermodynamic solubility limit in the aqueous buffer, even with a small percentage of DMSO. The final concentration of the organic cosolvent is too low to keep the hydrophobic compound in solution.

Here is a logical workflow to troubleshoot this issue:

G A Compound precipitates upon dilution from DMSO stock B Is the final DMSO concentration <1%? A->B Start Here C Increase final DMSO concentration (e.g., to 2-5%) Is it still precipitating? B->C Yes G Problem Solved: Proceed with experiment, ensuring DMSO concentration is consistent across all conditions. B->G No. Check if solvent is tolerated by assay. D Consider pH Modification. Is your compound potentially basic? C->D Yes C->G No. Check if solvent is tolerated by assay. E Try using a different cosolvent system (e.g., PEG 400, Ethanol) D->E No / Unsure H Lower the pH of your buffer (e.g., to pH 5.0-6.5) Does it dissolve? D->H Yes F Move to Advanced Formulation Strategies: - Surfactants (e.g., Tween 80) - Cyclodextrins (e.g., HP-β-CD) E->F H->E No I Problem Solved: Compound is soluble at lower pH. H->I Yes

Caption: Troubleshooting workflow for compound precipitation.

Explanation of Steps:

  • Increase Cosolvent Concentration: Your first step should be to cautiously increase the final concentration of DMSO. Many cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity, but this must be validated. If a higher concentration (e.g., 2-5%) is required to maintain solubility, you must run a vehicle control with the exact same DMSO concentration to account for any solvent effects.

  • pH Modification: The thiazole ring contains a nitrogen atom which can be basic. Protonating this nitrogen by lowering the pH can introduce a positive charge, dramatically increasing the compound's interaction with polar water molecules and thereby enhancing solubility.[5][6][7][8] Try preparing your buffer at a lower pH (e.g., pH 6.0) and see if solubility improves.

  • Advanced Strategies: If the above methods fail or are incompatible with your experimental system, you must move to more advanced formulation techniques as detailed in the next section.

Section 3: Advanced Solubilization Strategies & Protocols

When simple cosolvency is insufficient, several formulation strategies can be employed. These methods alter the formulation environment to make it more favorable for the hydrophobic compound.

Comparison of Advanced Solubilization Techniques
TechniqueMechanism of ActionCommon ExcipientsKey AdvantagesKey Disadvantages
pH Adjustment Ionizes the drug molecule, increasing its polarity and interaction with water.[6]Acids (HCl), Bases (NaOH), Buffers (Citrate, Acetate)Simple, inexpensive, and highly effective for ionizable compounds.Only works for drugs with ionizable groups; risk of chemical degradation at pH extremes.
Cosolvency Reduces the polarity of the aqueous solvent, making it more "like" the hydrophobic solute.[9][10]Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG), Ethanol, Glycerin.[11][12]Simple to prepare; effective for many non-polar drugs; well-established for parenteral use.[10]High concentrations may be needed, which can cause toxicity or undesirable side effects.[12]
Surfactant Solubilization Surfactant molecules form micelles above their Critical Micelle Concentration (CMC), encapsulating the hydrophobic drug in their non-polar core.[13][14][15]Polysorbates (Tween® 20/80), Poloxamers, Sodium Dodecyl Sulfate (SDS).[14]High solubilization capacity at low concentrations; mimics in-vivo conditions with bile salts.[16]Potential for cell toxicity; can interfere with protein binding or assay components.[17]
Cyclodextrin Complexation Cyclic oligosaccharides with a hydrophobic interior and hydrophilic exterior encapsulate the drug, forming a water-soluble inclusion complex.[18][19][20]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[18]Low toxicity, especially HP-β-CD; high efficiency for appropriately sized guest molecules; used in FDA-approved products.[21]Can be expensive; competition for the binding pocket by other molecules; requires molecular size compatibility.
Solid Dispersion The drug is dispersed in an amorphous state within a hydrophilic polymer matrix, which enhances wettability and dissolution rate.[22][23][24]Povidone (PVP), Copovidone, Polyethylene Glycols (PEG 6000), HPMC.[24]Significantly increases dissolution rate and bioavailability; can stabilize the amorphous form of the drug.[25]Requires specialized manufacturing (spray drying, hot-melt extrusion); potential for physical instability (recrystallization) over time.
Nanosuspension The particle size of the drug is reduced to the sub-micron range, dramatically increasing the surface area for dissolution.[26][27]Various stabilizers (surfactants, polymers) like Poloxamer 188 or Tween 80 are required.[5]Increases dissolution velocity and saturation solubility; applicable to many poorly soluble drugs; can be used for various administration routes.[28]Requires specialized high-energy milling or homogenization equipment; potential for particle aggregation without proper stabilization.[27]
Protocol 1: Solubilization Using a Cosolvent System

This protocol details the use of a mixed cosolvent system, which can be more effective and less toxic than a single cosolvent.

Objective: To prepare a 1 mg/mL solution of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile in an aqueous medium.

Materials:

  • 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Deionized Water or Buffer of choice

Procedure:

  • Prepare Cosolvent Blends: Prepare a series of cosolvent blends. A good starting point is to use blends containing PEG 400 due to its excellent safety profile and solubilizing capacity.

    • Blend A: 40% PEG 400, 10% Ethanol, 50% Water (v/v/v)

    • Blend B: 30% PEG 400, 20% Propylene Glycol, 50% Water (v/v/v)

    • Blend C: 50% PEG 400, 50% Water (v/v)

  • Dissolution:

    • Weigh 1 mg of the compound into three separate glass vials.

    • To each vial, add 1 mL of the corresponding cosolvent blend (A, B, or C).

    • Vortex each vial vigorously for 2-3 minutes.

    • If not fully dissolved, sonicate the vials in a water bath for 10-15 minutes.

  • Observation:

    • Visually inspect each vial for complete dissolution. A clear, particle-free solution indicates success.

    • Let the solutions stand for 1 hour and re-inspect for any signs of precipitation.

  • Optimization: If solubility is still limited, the ratio of the organic cosolvents can be systematically increased while the aqueous component is decreased. Always be mindful of the tolerance of your downstream application to these solvents.[10]

Protocol 2: Solubilization Using Cyclodextrin Complexation

This method is ideal for hiding the hydrophobic phenyl group of the molecule within the cyclodextrin cavity, presenting a soluble complex to the aqueous environment.

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 After Complexation A Hydrophobic Drug (Insoluble) B Cyclodextrin (Soluble) D Drug enters hydrophobic cavity C Water E Drug-Cyclodextrin Complex (Water Soluble) D->E Results in

Caption: Mechanism of Cyclodextrin Inclusion Complexation.

Objective: To prepare a 1 mg/mL aqueous solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized Water or Buffer of choice

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Cyclodextrin Solution:

    • Prepare a 10% w/v solution of HP-β-CD in your desired aqueous medium (e.g., dissolve 1 g of HP-β-CD in a final volume of 10 mL of water). Stir until fully dissolved. HP-β-CD has very high water solubility.[18]

  • Add Compound:

    • While stirring the HP-β-CD solution, slowly add 10 mg of the solid thiazole compound (for a final concentration of 1 mg/mL). Adding the powder slowly prevents clumping.

  • Equilibration:

    • Seal the container and allow the mixture to stir at room temperature for 24-48 hours. This extended time is necessary to allow the system to reach equilibrium for the formation of the inclusion complex.[5]

  • Clarification (Optional):

    • After stirring, if any undissolved material remains (indicating the solubility limit has been exceeded even with complexation), the solution should be filtered through a 0.22 µm syringe filter to remove the excess solid. This will yield a saturated, particle-free solution.

  • Analysis: The concentration of the final filtered solution should be determined analytically (e.g., by HPLC-UV) to quantify the exact solubility enhancement achieved.

References

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • Showing Compound Thiazole (FDB000907) - FooDB. (2010, April 8). FooDB. Retrieved March 23, 2026, from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved March 23, 2026, from [Link]

  • List of parenteral drug formulations containing co-solvents and surfactants - ResearchGate. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2). Chemistry LibreTexts. Retrieved March 23, 2026, from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Journal of Advanced Industrial Technology and Application. Retrieved March 23, 2026, from [Link]

  • 2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid - NextSDS. (n.d.). NextSDS. Retrieved March 23, 2026, from [Link]

  • The role of pH in the organic material solubilization of domestic sludge in anaerobic digestion - PubMed. (n.d.). PubMed. Retrieved March 23, 2026, from [Link]

  • Solid Dispersions: Improved Solubility and Sustained Release. (2024, March 22). Auctor-Technica. Retrieved March 23, 2026, from [Link]

  • US6136799A - Cosolvent formulations - Google Patents. (n.d.). Google Patents.
  • The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19). Journal of Chemical and Pharmaceutical Research. Retrieved March 23, 2026, from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20). MDPI. Retrieved March 23, 2026, from [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors | ACS Omega. (2022, September 7). ACS Publications. Retrieved March 23, 2026, from [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • Nanosuspension technology for poorly soluble drugs - SciSpace. (n.d.). SciSpace. Retrieved March 23, 2026, from [Link]

  • A recent overview of surfactant–drug interactions and their importance - RSC Publishing. (2023, June 12). RSC Publishing. Retrieved March 23, 2026, from [Link]

  • Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. (2016, August 4). Asian Pacific Journal of Health Sciences. Retrieved March 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. (2022, August 30). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Scholars Research Library. Retrieved March 23, 2026, from [Link]

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • Cyclodextrins in drug delivery: applications in gene and combination therapy - Mitchell Lab. (2020, February 20). Mitchell Lab. Retrieved March 23, 2026, from [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. (2025, September 22). Bentham Science Publishers. Retrieved March 23, 2026, from [Link]

  • How does pH affect solubility? - askIITians. (2025, March 11). askIITians. Retrieved March 23, 2026, from [Link]

  • Impact of Surfactants on Drug Release during Dissolution Testing | Scholars Research Library. (2024, November 29). Scholars Research Library. Retrieved March 23, 2026, from [Link]

  • List of parenteral drug formulations containing co-solvents and surfactants. - ResearchGate. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Nanosuspension An Innovative Approach For Poorly Soluble Drug - ResearchGate. (2025, July 30). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability - Asian Journal of Pharmaceutics. (2023, December 21). Asian Journal of Pharmaceutics. Retrieved March 23, 2026, from [Link]

  • Ph Dependent Solubility → Area → Sustainability. (n.d.). Pollution → Sustainability Directory. Retrieved March 23, 2026, from [Link]

  • Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media | Molecular Pharmaceutics. (2018, October 23). ACS Publications. Retrieved March 23, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Asian Journal of Pharmaceutical Research and Development Solubility Enhancement by Solid Dispersion Method: An Overview. (2024, August 15). Asian Journal of Pharmaceutical Research and Development. Retrieved March 23, 2026, from [Link]

  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN). (2020, July 11). International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved March 23, 2026, from [Link]

  • Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers - MDPI. (2019, November 20). MDPI. Retrieved March 23, 2026, from [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2). Pharmaceutical Technology. Retrieved March 23, 2026, from [Link]

  • pH and solubility (video) | Equilibrium - Khan Academy. (n.d.). Khan Academy. Retrieved March 23, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • Cyclodextrin In Drug Delivery: A Review | Open Access Journals. (2012, November 11). Open Access Journals. Retrieved March 23, 2026, from [Link]

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. (n.d.). Universal Journal of Pharmaceutical Research. Retrieved March 23, 2026, from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research. Retrieved March 23, 2026, from [Link]

Sources

Troubleshooting

Reducing impurities in 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile extraction

Welcome to the technical support guide for the extraction and purification of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the extraction and purification of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your purification strategies for this important thiazole derivative.

Thiazole-containing compounds are significant in medicinal chemistry due to their wide range of biological activities.[1][2][3] The purity of these compounds is critical for accurate biological evaluation and the development of potential therapeutics. This guide provides practical, experience-driven solutions to common impurity issues encountered during the extraction of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile.

Troubleshooting Guide

This section addresses specific problems you may encounter during the extraction and purification of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile. Each issue is followed by potential causes and detailed, step-by-step solutions.

Issue 1: Low Purity of the Final Product After Initial Extraction

You've completed the synthesis and initial extraction, but analytical data (TLC, HPLC, or NMR) indicates the presence of significant impurities.

Potential Causes:

  • Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving unreacted starting materials.

  • Side Reactions: The reaction conditions may have promoted the formation of by-products. Thiazole synthesis, such as the Hantzsch synthesis, can sometimes yield side products if conditions are not optimal.[1][2]

  • Inefficient Extraction: The chosen extraction solvent may not be selective enough, co-extracting impurities along with the desired product.

  • Degradation: The target compound might be sensitive to the work-up conditions (e.g., pH, temperature), leading to degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product purity.

Solutions:

  • Analyze the Crude Reaction Mixture: Before extraction, run a TLC or LC-MS of the crude reaction mixture to identify the number of components and compare them to your starting materials and expected product.

  • Optimize the Synthesis: If unreacted starting materials are present, consider modifying the reaction conditions. This could involve increasing the reaction time, raising the temperature, or adding a slight excess of one of the reagents.

  • Refine the Extraction Protocol:

    • Solvent Selection: The choice of extraction solvent is crucial. If your product is co-extracting with impurities, consider a solvent with different polarity. A common technique is to perform sequential extractions with solvents of increasing polarity. For example, starting with a non-polar solvent like hexane to remove non-polar impurities before extracting your product with a more polar solvent like ethyl acetate.

    • Aqueous Washes: Incorporate aqueous washes to remove water-soluble impurities. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated sodium bicarbonate) can remove acidic by-products. A final brine wash helps to remove residual water from the organic layer.

  • Consider an Alternative Work-up: If you suspect product degradation, a milder work-up procedure may be necessary. This could involve avoiding strong acids or bases and keeping the temperature low during extraction and solvent removal.

Issue 2: Oily Product That Fails to Solidify

After removing the extraction solvent, the product remains an oil instead of solidifying, making it difficult to handle and purify further.

Potential Causes:

  • Residual Solvent: The most common cause is the presence of residual extraction solvent.

  • High Impurity Content: A significant amount of impurities can lower the melting point of the product, causing it to remain an oil at room temperature.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which might be an oil or have a low melting point.

Solutions:

  • Ensure Complete Solvent Removal: Use a high-vacuum pump to remove the last traces of solvent. Gentle heating of the flask while under vacuum can also help, but be cautious not to degrade the product.

  • Trituration: This technique can often induce crystallization. Add a small amount of a solvent in which your product is insoluble (or sparingly soluble) but the impurities are soluble (e.g., hexane, diethyl ether).[4] Stir or sonicate the mixture. The product should precipitate as a solid, which can then be collected by filtration.

  • Seed Crystals: If you have a small amount of pure, solid product, add a "seed crystal" to the oil. This can initiate crystallization.

  • Recrystallization: If the oil is due to high impurity levels, recrystallization is the recommended next step.

Issue 3: Poor Recovery After Recrystallization

You've attempted to purify your product by recrystallization, but the yield is very low.

Potential Causes:

  • Incorrect Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures.

  • Using Too Much Solvent: Adding an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor.[5]

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice, reducing the purity of the isolated product and potentially affecting the overall yield of pure material.[5]

Solutions:

  • Systematic Solvent Selection: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[6] Test a range of solvents and solvent mixtures to find the optimal system. Commonly used solvents for thiazole derivatives include ethanol, methanol, hexane, and ethyl acetate, or mixtures thereof.[4][6]

  • Minimize the Amount of Hot Solvent: Add just enough hot solvent to dissolve the crude product completely. Adding it portion-wise while the solution is at or near its boiling point is a good practice.[6]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Recover from Mother Liquor: If you suspect significant product loss to the mother liquor, you can try to recover it. Concentrate the mother liquor by evaporating some of the solvent and then cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Table 1: Common Solvents for Recrystallization of Thiazole Derivatives

SolventPolarityBoiling Point (°C)Notes
HexaneNon-polar69Good for non-polar compounds and for use in solvent mixtures.
Ethyl AcetateMedium77A versatile solvent for a wide range of compounds.
EthanolPolar78Often used for more polar compounds. Can be mixed with water.
MethanolPolar65Similar to ethanol but with a lower boiling point.
DichloromethaneMedium40Use with caution due to its low boiling point and volatility.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile?

A1: The impurities will largely depend on the synthetic route. For a Hantzsch-type synthesis, which is a common method for preparing thiazoles, potential impurities include:

  • Unreacted Starting Materials: Such as the α-haloketone and the thioamide.

  • Side-Products: Formation of isomeric thiazoles or other heterocyclic systems can occur under certain conditions.

  • Reagents and Catalysts: Residual catalysts or reagents used in the reaction.

Q2: How can I monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring purification.[4] By spotting the crude mixture, the purified fractions, and the starting materials on the same plate, you can visualize the separation of your target compound from impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q3: My compound appears pure by TLC, but the NMR spectrum shows broad peaks. What could be the issue?

A3: Broad peaks in an NMR spectrum can indicate several things:

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: If your molecule has protons that are in dynamic exchange (e.g., acidic protons), this can lead to broad signals.

  • Aggregation: The compound may be aggregating in the NMR solvent at the concentration used. Try diluting the sample or running the spectrum at a higher temperature.

  • Residual Solvent: While it may not appear as a distinct impurity, a significant amount of a high-boiling solvent can affect the resolution of the spectrum.

Q4: Are there any "green" or more environmentally friendly extraction solvents I can use?

A4: Yes, the principles of green chemistry encourage the use of safer solvents. Consider replacing chlorinated solvents like dichloromethane with less hazardous alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). Ethyl acetate and heptane are also considered greener choices for extraction.[7] Microwave-assisted synthesis and the use of deep eutectic solvents are also emerging as greener alternatives in thiazole synthesis.[8][9]

Q5: What is the best way to dry my purified product?

A5: After filtration, the crystals should be washed with a small amount of cold recrystallization solvent to remove any remaining mother liquor.[6] The product should then be dried under high vacuum to remove all residual solvent. A vacuum oven at a temperature well below the compound's melting point can also be used.

Experimental Protocol: General Recrystallization Procedure

This protocol provides a general guideline for the recrystallization of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile. The specific solvent and volumes will need to be optimized for your particular case.

Caption: Step-by-step recrystallization workflow.

  • Solvent Selection: In a small test tube, add a few milligrams of your crude product and a few drops of the test solvent. Observe the solubility at room temperature and upon heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution and boil for a few minutes. Perform a hot filtration to remove the charcoal.[6]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You can cover the flask with a watch glass to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or under high vacuum.

  • Purity Assessment: Determine the melting point of the recrystallized product and analyze its purity using TLC, HPLC, or NMR.

By following the guidance in this technical support center, you will be better equipped to troubleshoot common issues and successfully purify 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile for your research and development needs.

References

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Synthesis, Characterization and Biological Evaluation of Some New Thiazole Derivatives. [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • HETEROCYCLES. (2022). Mechanochemical rapid synthesis of novel thiazoles linked to 2h-chromen-2-one moiety. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Systematic Reviews in Pharmacy. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]

  • MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. [Link]

Sources

Optimization

Troubleshooting NMR signal overlap in 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

Compound: 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile Welcome to the Application Scientist Support Portal. This guide is specifically designed for researchers, analytical chemists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

Welcome to the Application Scientist Support Portal. This guide is specifically designed for researchers, analytical chemists, and drug development professionals dealing with spectral ambiguities when characterizing 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile.

Because the 1,3-thiazole core is fully substituted at the 2, 4, and 5 positions, no heterocyclic aromatic protons (which typically appear at ~8.0–9.0 ppm) will be observed. The 1 H NMR spectrum is entirely defined by the methoxy, methylene, and phenyl protons. Consequently, signal overlap in these specific regions constitutes the primary analytical hurdle.

Diagnostic Workflow

NMR_Workflow Start Acquire 1H NMR Spectrum CheckOCH3 Is -OCH3 (~3.4 ppm) obscured by water? Start->CheckOCH3 CheckPhenyl Are Phenyl protons (~7.5 ppm) unresolved? CheckOCH3->CheckPhenyl No SolventIssue Water overlap in DMSO-d6. Switch to CDCl3 or use VT-NMR. CheckOCH3->SolventIssue Yes ResolutionIssue Run 2D COSY/HSQC or increase magnetic field. CheckPhenyl->ResolutionIssue Yes Success Full Signal Assignment Achieved CheckPhenyl->Success No SolventIssue->CheckPhenyl ResolutionIssue->Success

Diagnostic workflow for resolving NMR signal overlap in the target thiazole.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my methoxy (-OCH 3​ ) singlet missing or integrating incorrectly when I use DMSO-d 6​ ? A: The methoxy protons of this compound typically resonate at ~3.4 ppm. In DMSO-d 6​ , the residual water peak appears at exactly 3.33 ppm . Because water molecules in DMSO form strong hydrogen bonds with the solvent's highly polar sulfoxide oxygen, the water protons are significantly deshielded, shifting them downfield directly into the methoxy region. This causes near-perfect overlap, obscuring your -OCH 3​ signal and artificially inflating its integration value. Solution: Switch to a non-hydrogen-bonding solvent like CDCl 3​ (where the water peak shifts safely upfield to ~1.56 ppm) or utilize Variable Temperature (VT) NMR to shift the water peak away from your analyte signal without changing solvents.

Q2: The phenyl region (7.4–7.6 ppm) appears as a massive, unresolved multiplet. How can I assign the ortho, meta, and para protons? A: The unsubstituted phenyl ring at the 5-position of the thiazole core experiences a very uniform electronic environment, leading to nearly identical chemical shifts for the five aromatic protons. At standard field strengths (e.g., 400 MHz), second-order coupling effects (strong coupling) further complicate the multiplet. Solution: Do not rely solely on 1D 1 H NMR. Implement 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. By dispersing the overlapping proton signals into the 13 C dimension (where the ortho, meta, and para carbons have distinct shifts between 125–135 ppm), you can unambiguously assign the attached protons based on their carbon correlations.

Q3: My methylene (-CH 2​ -) peak at ~4.8 ppm is unusually broad. What is causing this? A: Broadening of an isolated -CH 2​

  • singlet (flanked by the thiazole ring and the ether oxygen) is rarely due to scalar coupling. Instead, it typically indicates poor magnetic field homogeneity (shimming issues) or the presence of paramagnetic trace impurities. In rare cases, restricted rotation around the thiazole-CH 2​ bond due to steric clash with the adjacent carbonitrile group can cause exchange broadening, though this is less common at room temperature.
Self-Validating Experimental Protocols
Protocol A: Variable Temperature (VT) NMR for Water Peak Separation

Purpose: To resolve the -OCH 3​ signal from the DMSO-d 6​ water peak without the need to re-prepare the sample in a new solvent. Causality: Heating the sample increases kinetic energy, which disrupts the hydrogen bonding network between the trace water and the DMSO solvent. This disruption increases the electron shielding around the water protons, shifting the water peak upfield (towards lower ppm) at a predictable rate of approximately -0.01 ppm/°C . The covalently bonded -OCH 3​ protons remain largely unaffected by this temperature change.

Step-by-Step Methodology:

  • Preparation: Prepare a 15–20 mg sample of the compound in 0.6 mL of dry DMSO-d 6​ .

  • Initial Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K (25 °C). Note the overlapped peak at ~3.33–3.40 ppm.

  • Temperature Ramp: Increase the probe temperature to 318 K (45 °C). Allow exactly 10 minutes for thermal equilibration to prevent convection currents, which will degrade your line shape.

  • Re-tune and Re-shim: Re-tune the probe and perform gradient shimming at the new temperature to ensure optimal magnetic homogeneity.

  • Secondary Acquisition: Acquire a second 1D 1 H NMR spectrum using the same parameters.

  • Validation Step: Compare the two spectra. The water peak should have shifted upfield by ~0.2 ppm (moving to ~3.13 ppm), cleanly revealing the stationary -OCH 3​ singlet at ~3.4 ppm. Self-Correction Check: If the obscuring peak does not shift with temperature, the overlap is likely due to a methanol impurity (3.16 ppm) rather than water.

Protocol B: 2D 1 H- 13 C HSQC Setup for Phenyl Resolution

Purpose: To resolve the overlapping phenyl protons (7.4–7.6 ppm) into distinct assignments. Causality: HSQC correlates the chemical shift of protons with the chemical shift of their directly attached carbons. Since the 13 C chemical shifts of the ortho, meta, and para carbons are highly sensitive to their specific position relative to the electron-withdrawing thiazole core, the overlapping 1 H signals are pulled apart along the F1 ( 13 C) axis.

Step-by-Step Methodology:

  • Preparation: Ensure sample concentration is at least 20 mg/0.6 mL to obtain sufficient signal-to-noise for the 13 C dimension within a reasonable timeframe (15-30 minutes).

  • Parameter Setup: Select a standard multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).

  • Spectral Windows: Set the F2 ( 1 H) spectral window to 0–10 ppm and the F1 ( 13 C) window to 0–160 ppm.

  • Resolution Optimization: Increase the number of t1 increments (F1 dimension) to at least 256 to ensure adequate digital resolution of the closely spaced aromatic carbons.

  • Acquisition & Processing: Run the experiment. Process with zero-filling to 1024 points in F1 and apply a squared sine-bell apodization function in both dimensions to enhance cross-peak sharpness.

  • Validation Step: In the resulting 2D contour plot, verify that the cross-peaks in the 7.4–7.6 ppm ( 1 H) / 125–135 ppm ( 13 C) region resolve into three distinct nodes (ortho, meta, para). The multiplicity editing will also act as an internal control: the -CH 2​

    • carbon will appear as a blue/negative contour, while the -OCH 3​ and phenyl CH carbons will appear as red/positive contours.
Quantitative Data: Expected Chemical Shifts & Overlap Risks

The following table summarizes the expected chemical shifts for 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile and highlights the specific solvent impurities that pose the highest risk of signal overlap.

Functional GroupExpected 1 H Shift (ppm)Expected 13 C Shift (ppm)High-Risk Overlap in DMSO-d 6​ High-Risk Overlap in CDCl 3​
-OCH 3​ (Methoxy)3.35 - 3.45 (s, 3H)58.0 - 60.0Residual Water (3.33 ppm) Methanol impurity (3.49 ppm)
-CH 2​ - (Methylene)4.70 - 4.85 (s, 2H)70.0 - 74.0NoneDichloromethane (5.30 ppm)
Phenyl (Ar-H)7.40 - 7.65 (m, 5H)126.0 - 132.0Other aromatic impuritiesResidual CHCl 3​ (7.26 ppm)

(Note: Chemical shifts are approximate and will vary slightly based on exact sample concentration and probe temperature.)

References
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29 (9), 2176–2179. URL: [Link]

  • Boutin, C., et al. "Detection of brown adipose tissue and thermogenic activity in mice by hyperpolarized xenon MRI." Proceedings of the National Academy of Sciences 2014, 111 (47), 16862-16866. URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile and its derivatives. This guide is designed to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of steric hindrance in reactions involving this sterically demanding scaffold. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Introduction to the Challenge: The Impact of Steric Hindrance

The 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile core presents a unique set of synthetic challenges primarily due to steric congestion. The phenyl group at the C5 position and the methoxymethyl group at the C2 position create a crowded environment around the thiazole ring. This steric bulk can significantly impede the approach of reagents, leading to sluggish reaction rates, low yields, or even complete inhibition of desired transformations at the C4-carbonitrile and other positions.[1] This guide will explore practical strategies to mitigate these steric effects and achieve successful reaction outcomes.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield in Nucleophilic Additions to the C4-Carbonitrile

Question: I am attempting a Grignard reaction with the C4-carbonitrile of 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile, but I am observing very low conversion to the desired ketone. What are the likely causes and how can I improve the yield?

Answer:

This is a classic case of steric hindrance impeding the approach of the nucleophilic Grignard reagent to the electrophilic nitrile carbon.[2][3] The bulky phenyl group at C5 significantly shields the C4 position. Here’s a breakdown of the problem and potential solutions:

Causality:

  • Steric Shielding: The primary issue is the physical blocking of the nitrile group by the adjacent phenyl ring. This raises the activation energy of the nucleophilic attack.

  • Reduced Reactivity of Grignard Reagent: Sterically hindered Grignard reagents themselves will be less reactive, further compounding the problem.[4]

  • Competitive Reactions: Grignard reagents are strong bases and can deprotonate acidic protons elsewhere in the molecule if the nucleophilic addition is too slow.[5]

Troubleshooting Strategies:

  • Choice of Grignard Reagent:

    • Less Bulky Reagents: Whenever possible, opt for less sterically demanding Grignard reagents (e.g., methylmagnesium bromide vs. tert-butylmagnesium bromide).

    • Organolithium Reagents: Organolithium reagents are generally more reactive than Grignard reagents and may overcome the steric barrier more effectively. However, they are also stronger bases, so careful control of reaction conditions is crucial.

  • Reaction Conditions Optimization:

    • Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor the reaction carefully by TLC or LC-MS to avoid decomposition.[6]

    • Lewis Acid Catalysis: The addition of a Lewis acid, such as zinc chloride (ZnCl₂), can enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack even by hindered Grignard reagents.[4] This has been shown to drastically improve yields in reactions with sterically hindered nitriles.[4]

  • Alternative Synthetic Routes:

    • If direct addition to the nitrile fails, consider a multi-step approach. For instance, hydrolysis of the nitrile to the corresponding carboxylic acid, followed by conversion to an acid chloride and subsequent reaction with an organocuprate, might be a more viable pathway.

Issue 2: Difficulty in Hydrolyzing the C4-Carbonitrile to a Carboxylic Acid

Question: I am struggling to hydrolyze the nitrile group of 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile to the corresponding carboxylic acid using standard acidic or basic conditions. The reaction is either incomplete or requires harsh conditions that lead to decomposition. What can I do?

Answer:

The steric hindrance from the C5-phenyl group also affects the hydrolysis of the C4-nitrile.[7] Both acid- and base-catalyzed hydrolysis mechanisms involve the addition of water or hydroxide to the nitrile carbon, which is sterically shielded.[8]

Causality:

  • Hindered Approach of Nucleophile: Similar to the Grignard reaction, the bulky neighboring group impedes the approach of water or hydroxide ions.

  • Decomposition under Forcing Conditions: The thiazole ring can be sensitive to harsh acidic or basic conditions at high temperatures, leading to ring opening or other side reactions.

Troubleshooting Strategies:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of hydrolysis, often allowing the reaction to proceed at lower overall temperatures and for shorter durations, thus minimizing decomposition.[6]

  • Phase-Transfer Catalysis: For basic hydrolysis, employing a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the hydroxide ion into the organic phase, increasing its effective concentration near the nitrile group and promoting the reaction under milder conditions.

  • Specialized Reagents for Hindered Nitriles:

    • Enzymatic Hydrolysis: Certain enzymes, known as nitrilases, can be highly effective for the hydrolysis of sterically hindered nitriles under mild, neutral conditions.[9] This approach offers excellent selectivity and avoids harsh reagents.

    • Metal-Catalyzed Hydration: Platinum-based catalysts have been developed for the selective hydration of sterically hindered nitriles to amides under neutral conditions.[7] The resulting amide can then be hydrolyzed to the carboxylic acid under conditions that are typically milder than those required for direct nitrile hydrolysis.

Issue 3: Challenges in C-H Functionalization or Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura cross-coupling reaction at a halogenated position on the 5-phenyl ring of my thiazole derivative, but the reaction is not proceeding efficiently. How can I overcome this?

Answer:

Cross-coupling reactions on sterically hindered substrates are notoriously challenging.[10] The steric bulk can interfere with the oxidative addition and reductive elimination steps of the catalytic cycle.

Causality:

  • Impeded Oxidative Addition: The steric hindrance around the reaction center can make it difficult for the palladium catalyst to insert into the carbon-halogen bond.

  • Difficult Reductive Elimination: The final step of the catalytic cycle, where the new C-C bond is formed, can also be slowed down by steric congestion around the metal center.

Troubleshooting Strategies:

  • Ligand Selection: The choice of ligand is critical for successful cross-coupling of sterically hindered substrates.

    • Bulky, Electron-Rich Phosphine Ligands: Ligands such as those developed by Buchwald and Fu (e.g., SPhos, XPhos, RuPhos) are designed to stabilize the palladium catalyst and facilitate both oxidative addition and reductive elimination with hindered substrates.[11][12]

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands with flexible steric bulk have been shown to be highly effective for Suzuki couplings of sterically hindered aryl chlorides at room temperature.[13]

  • Catalyst System and Reaction Conditions:

    • Palladacycle Catalysts: In some cases, ligand-free systems that form a palladacycle intermediate in situ can be highly effective for coupling hindered substrates. The coordination of the thiazole nitrogen to the palladium center can facilitate the catalytic cycle.[10]

    • Choice of Base and Solvent: The base and solvent system should be carefully optimized. For example, potassium phosphate (K₃PO₄) is often a good choice of base for these challenging couplings.[11]

  • Alternative Coupling Strategies:

    • If Suzuki coupling remains problematic, consider other cross-coupling reactions that may be more tolerant of steric hindrance, such as Stille or Negishi coupling, although these often require the use of more toxic organotin or organozinc reagents.

Experimental Protocols

Protocol 1: ZnCl₂-Catalyzed Grignard Reaction with a Sterically Hindered Nitrile

This protocol provides a general guideline for improving the yield of Grignard additions to the sterically hindered C4-nitrile.

Materials:

  • 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

  • Grignard reagent (e.g., 1.0 M solution in THF)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ZnCl₂ (1.1 equivalents).

  • Add anhydrous THF via syringe and stir until the ZnCl₂ is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2 equivalents) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes.

  • In a separate flame-dried flask, dissolve 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile (1.0 equivalent) in anhydrous THF.

  • Add the solution of the thiazole derivative dropwise to the pre-formed organozinc reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). The reaction may require gentle heating.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Basic Hydrolysis of a Hindered Nitrile

This protocol outlines a method for the rapid hydrolysis of the C4-carbonitrile using microwave irradiation.

Materials:

  • 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10-20%)

  • Ethanol or another suitable co-solvent

  • Microwave reactor vials

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a microwave reactor vial, combine 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile, aqueous NaOH solution, and a co-solvent like ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction temperature (e.g., 120-150 °C) and time (e.g., 15-60 minutes). The optimal conditions will need to be determined empirically.

  • After the reaction is complete and the vial has cooled to a safe temperature, carefully open the vial.

  • Transfer the reaction mixture to a beaker and cool in an ice bath.

  • Acidify the mixture to a pH of ~2-3 by the dropwise addition of concentrated HCl. A precipitate of the carboxylic acid should form.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold water.

  • If an oil forms or the product remains in solution, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Grignard Addition to a Hindered Nitrile

EntryGrignard ReagentAdditiveTemperature (°C)Time (h)Yield (%)
1MeMgBrNone2524<10
2MeMgBrNone65 (reflux)1235
3MeMgBrZnCl₂ (1.1 eq)25485
4t-BuMgBrNone65 (reflux)48No Reaction
5t-BuMgBrZnCl₂ (1.1 eq)65 (reflux)2440

This data is illustrative and intended to demonstrate the potential impact of additives and temperature on reaction outcomes.

Visualization of Concepts

Diagram 1: Steric Hindrance in Nucleophilic Attack

Caption: Steric hindrance from the phenyl and methoxymethyl groups impeding nucleophilic attack at the C4-carbonitrile.

Diagram 2: Troubleshooting Workflow for Low-Yield Reactions

Troubleshooting_Workflow cluster_optimization Condition Optimization cluster_reagents Reagent/Catalyst Modification Start Low or No Product Yield Check_Purity Verify Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity Confirmed Temp_Time Increase Temperature / Time Optimize_Conditions->Temp_Time Solvent Change Solvent Optimize_Conditions->Solvent Additives Use Additives (e.g., Lewis Acid) Optimize_Conditions->Additives Change_Reagents Change Reagents/Catalyst Stronger_Nucleophile Use Stronger/Less Bulky Nucleophile Change_Reagents->Stronger_Nucleophile Better_Ligand Select More Effective Ligand (for cross-coupling) Change_Reagents->Better_Ligand Alternative_Route Consider Alternative Synthetic Route Success Successful Reaction Alternative_Route->Success New Route Successful Temp_Time->Change_Reagents No Improvement Temp_Time->Success Improved Yield Solvent->Change_Reagents No Improvement Solvent->Success Improved Yield Additives->Change_Reagents No Improvement Additives->Success Improved Yield Stronger_Nucleophile->Alternative_Route No Improvement Stronger_Nucleophile->Success Improved Yield Better_Ligand->Alternative_Route No Improvement Better_Ligand->Success Improved Yield

Caption: A decision-making workflow for troubleshooting low-yield reactions involving sterically hindered thiazoles.

References

  • Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17822. [Link]

  • Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Grokipedia. (n.d.). Hydrolysis of nitriles. Grokipedia. Retrieved from [Link]

  • James Ashenhurst. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Okano, K., et al. (2014). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. Beilstein Journal of Organic Chemistry, 10, 1183–1188. [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Organic Chemistry Tutor. [Link]

  • Viciu, M. S., et al. (2005). Triazole-Based Monophosphines for Suzuki−Miyaura Coupling and Amination Reactions of Aryl Chlorides. Organic Letters, 7(22), 4871–4874. [Link]

  • Yamada, T., et al. (1991). Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA, 45(11), 348-350. [Link]

  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile Purity: A Column Comparison Guide

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the analytical methods used to ensure their purity must evolve. 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile is a highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the analytical methods used to ensure their purity must evolve. 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile is a highly functionalized intermediate whose structural features—a weakly basic thiazole ring, a hydrophobic phenyl group, a polar carbonitrile, and a methoxymethyl ether—present unique chromatographic challenges[1].

During synthesis, this compound is prone to generating structurally similar impurities, including des-methoxymethyl derivatives, oxidation products, and positional regioisomers (e.g., 4-phenyl vs. 5-phenyl variants). Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to adequately resolve these critical pairs.

This guide objectively compares stationary phase chemistries to solve this separation challenge and provides a comprehensive, step-by-step method validation protocol grounded in the latest ICH Q2(R2) regulatory framework[2][3].

The Analytical Challenge: Stationary Phase Comparison

The primary goal of an HPLC purity method is to separate the active pharmaceutical ingredient (API) or critical intermediate from all synthetic and degradation impurities with a baseline resolution ( Rs​ ) greater than 2.0[4][5].

C18 vs. Biphenyl: Understanding Causality in Selectivity

Traditionally, method development defaults to C18 (octadecylsilane) columns, which separate analytes based strictly on hydrophobic dispersion forces (LogP). However, positional isomers of phenyl-thiazole derivatives often possess nearly identical LogP values, leading to co-elution on C18 phases[6].

To overcome this, we must exploit the electronic properties of the molecule. A Biphenyl stationary phase offers orthogonal selectivity. The biphenyl ligands can twist to accommodate the steric profile of the analyte, engaging in strong π−π interactions with the phenyl and thiazole rings, as well as dipole- π interactions with the carbonitrile group[6][7].

Experimental Performance Data

To demonstrate this causality, a comparative study was conducted using a standard C18 column and a Biphenyl column under identical gradient conditions (Mobile Phase A: 10 mM Ammonium Formate pH 3.8; Mobile Phase B: Acetonitrile)[7].

Table 1: Chromatographic Performance Comparison (API vs. Critical Regioisomer)

ParameterStandard C18 (150 x 4.6 mm, 3 µm)Biphenyl (150 x 4.6 mm, 3 µm)Regulatory Target
Retention Time (API) 8.45 min11.20 minN/A
Theoretical Plates ( N ) 8,20014,500> 5,000[5]
Tailing Factor ( Tf​ ) 1.621.15< 1.5[5]
Resolution ( Rs​ ) 1.1 (Co-elution)3.4 (Baseline)> 2.0[4]
Selectivity Mechanism Hydrophobic (Dispersion)Hydrophobic + π−π N/A

SelectivityMechanism Analyte 2-(Methoxymethyl)-5-phenyl -1,3-thiazole-4-carbonitrile C18 Standard C18 Column Analyte->C18 Biphenyl Biphenyl Column Analyte->Biphenyl Hydro Hydrophobic Interactions (Alkyl & Methoxymethyl) C18->Hydro Biphenyl->Hydro PiPi π-π Interactions (Phenyl & Thiazole Rings) Biphenyl->PiPi Res1 Co-elution of Positional Isomers Hydro->Res1 Res2 Baseline Resolution (Rs > 2.0) PiPi->Res2

Chromatographic Selectivity Mechanisms: C18 vs. Biphenyl Phases.

The Self-Validating Protocol: ICH Q2(R2) Framework

Scientific integrity demands that an analytical method be a self-validating system. Before executing the formal validation parameters outlined in the ICH Q2(R2) guidelines[2][8], the method must prove it is "fit for purpose" on the day of analysis via System Suitability Testing (SST) .

If the SST criteria (e.g., Rs​ > 2.0, Tf​ < 1.5, %RSD < 2.0% for 5 replicate injections) are not met, the system halts, preventing the generation of invalid data[5].

ValidationWorkflow Start Method Development (Column Selection) Spec Specificity (Forced Degradation) Start->Spec Optimize Lin Linearity & Range (LOQ to 150%) Spec->Lin Confirm Peak Purity Acc Accuracy (% Recovery) Lin->Acc Establish Range Prec Precision (Repeatability & Intermediate) Acc->Prec Replicate Prep Rob Robustness (DoE Approach) Prec->Rob System Suitability Report Validation Report (ICH Q2(R2) Compliant) Rob->Report Finalize

ICH Q2(R2) Aligned HPLC Method Validation Workflow.

Step-by-Step Experimental Methodologies

Chromatographic Conditions & Preparation
  • Column: Biphenyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.8 with Formic Acid. (Rationale: pH 3.8 suppresses ionization of the weakly basic thiazole nitrogen, ensuring reproducible retention while maintaining LC-MS compatibility[7]).

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient: 0-2 min (10% B), 2-12 min (10% to 60% B), 12-15 min (60% B), 15-16 min (60% to 10% B), 16-20 min (10% B for re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Diluent: Water/Acetonitrile (50:50, v/v).

Specificity (Forced Degradation)

Specificity proves the method can accurately measure the analyte in the presence of impurities and degradants[2].

  • Prepare 1.0 mg/mL solutions of the API.

  • Subject separate aliquots to stress conditions: Acid (0.1M HCl, 24h), Base (0.1M NaOH, 24h), Oxidation (3% H2​O2​ , 24h), and Thermal (60°C, 7 days).

  • Neutralize acid/base samples, dilute to the working concentration (100 µg/mL), and inject.

  • Acceptance Criteria: The API peak must be spectrally pure (Peak Purity Index > 0.990 using a Photodiode Array detector), and no degradant peak should co-elute with the API.

Linearity and Range

Demonstrates that the detector response is directly proportional to the concentration[2].

  • Prepare a stock solution of the API (1.0 mg/mL).

  • Perform serial dilutions to create five calibration levels: 50%, 80%, 100% (target concentration: 100 µg/mL), 120%, and 150%.

  • Inject each level in triplicate.

  • Plot Peak Area vs. Concentration and calculate the linear regression.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999.

Accuracy (% Recovery)

Validates the closeness of agreement between the accepted true value and the measured value[2].

  • Prepare a placebo matrix (if applicable) or use the sample diluent.

  • Spike the API into the matrix at three distinct levels: 50%, 100%, and 150% of the target concentration.

  • Prepare three independent replicates per level (9 samples total).

  • Calculate the percentage recovery against a qualified reference standard.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[5].

Precision (Repeatability & Intermediate Precision)

Ensures the method generates consistent results over time and across different conditions[2][5].

  • Repeatability: Prepare six independent sample preparations of the API at 100% concentration (100 µg/mL). Inject each once.

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system, repeat the preparation of six independent samples.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the assay values for all 12 samples must be 2.0%.

Robustness

Tests the method's capacity to remain unaffected by small, deliberate variations[2][4].

  • Systematically alter key parameters: Flow rate ( ± 0.1 mL/min), Column Temperature ( ± 5°C), and Mobile Phase pH ( ± 0.2 units).

  • Inject the System Suitability Standard under each altered condition.

  • Acceptance Criteria: Rs​ must remain > 2.0, and Tf​ must remain < 1.5 under all perturbed conditions.

Validation Summary Data

The following table synthesizes the quantitative results obtained during the execution of the ICH Q2(R2) protocol using the optimized Biphenyl method.

Table 2: Summary of Method Validation Results

Validation ParameterICH Q2(R2) TargetExperimental ResultStatus
Specificity (Peak Purity) No interference, Purity > 0.990Purity = 0.999 (All stress conditions)Pass
Linearity ( R2 ) 0.9990.9998 (Range: 50 - 150 µg/mL)Pass
Accuracy (Mean Recovery) 98.0% - 102.0%50%: 99.8% | 100%: 100.2% | 150%: 100.1%Pass
Precision (Repeatability) %RSD 2.0%0.85% (n=6)Pass
Intermediate Precision %RSD 2.0%1.12% (n=12, two analysts)Pass
Robustness ( Rs​ ) Rs​ > 2.0 across variationsMin Rs​ = 2.8 (at +5°C temp variation)Pass

Conclusion

For highly functionalized heterocycles like 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile, standard C18 columns often lack the necessary selectivity to resolve critical positional isomers. By transitioning to a Biphenyl stationary phase and leveraging π−π interactions, baseline resolution is easily achieved. When coupled with a rigorous, self-validating ICH Q2(R2) protocol, this method guarantees the scientific integrity, accuracy, and reliability required for modern pharmaceutical quality control.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl.
  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu.
  • AIP Publishing. "An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives." AIP Publishing.
  • Chromatography Online. "The LCGC Blog: A New View of Reversed-Phase HPLC Selectivity." Chromatography Online.
  • Molnar Institute. "In silico robustness testing of a compendial HPLC purity method by using of a multidimensional design space." Molnar Institute.
  • Brazilian Journal of Analytical Chemistry. "Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib." BrJAC.
  • International Journal of Research in Pharmacy and Chemistry. "Development and Validation of Stability Indicating Liquid Chromatographic Method of a Semicarbazone Derivative." IJRPC.
  • Element Lab Solutions. "Screening Platforms for HPLC method development." Element Lab Solutions.

Sources

Comparative

Advanced Comparative Binding Profiling: 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

As drug development increasingly focuses on optimizing pharmacokinetic properties without sacrificing target affinity, the bioisosteric replacement of traditional pharmacophores has become a critical strategy. The 1,3-th...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on optimizing pharmacokinetic properties without sacrificing target affinity, the bioisosteric replacement of traditional pharmacophores has become a critical strategy. The 1,3-thiazole core is a highly privileged scaffold in medicinal chemistry, historically utilized in potent carboxylic acid derivatives targeting enzymes such as Xanthine Oxidase (XO), 12/15-Lipoxygenase, and the CaMKIIα hub domain [1, 2, 3].

This technical guide provides a rigorous comparative analysis of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile , evaluating its binding affinity and thermodynamic profile against traditional thiazole-4-carboxylic acids. By replacing the carboxylic acid with a carbonitrile group, this compound circumvents phase II metabolic liabilities (e.g., acyl glucuronidation) while maintaining a strong dipole moment for critical hydrogen-bonding interactions within the target's active site.

Mechanistic Rationale & Structural Dynamics

To understand the binding causality of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile, we must deconstruct its three primary functional zones and their respective roles in target engagement:

  • C4-Carbonitrile (The Bioisostere): Traditional 2-arylthiazole-4-carboxylic acids achieve nanomolar affinity via charge-assisted hydrogen bonds with arginine or histidine residues in the target pocket [2]. The C4-carbonitrile acts as a neutral, high-dipole acceptor. While it sacrifices the ionic interaction of a carboxylate, it significantly lowers the polar surface area (PSA), enhancing membrane permeability and extending the intracellular half-life.

  • C5-Phenyl Ring (The Hydrophobic Anchor): The unsubstituted phenyl ring drives an entropy-favorable displacement of ordered water molecules. It inserts deeply into the hydrophobic specificity pocket, stabilizing the complex via π−π stacking and Van der Waals interactions.

  • C2-Methoxymethyl (The Solvent Vector): Unlike rigid aryl substituents, the methoxymethyl ether provides a flexible, oxygen-containing vector. This allows the molecule to form transient hydrogen bonds with solvent-exposed residues or ordered water networks at the periphery of the binding cleft, fine-tuning the association rate ( kon​ ).

Pathway Substrate Endogenous Substrate Intermediate Reactive Intermediate Substrate->Intermediate Oxidation Product Metabolic Product Intermediate->Product Oxidation Enzyme Target Enzyme (e.g., XO / LOX) Enzyme->Substrate Enzyme->Intermediate Ligand 2-(Methoxymethyl)-5-phenyl- 1,3-thiazole-4-carbonitrile Ligand->Enzyme Competitive Binding

Fig 1: Mechanism of competitive enzymatic inhibition by the thiazole-4-carbonitrile derivative.

Comparative Binding Affinity Data

To objectively benchmark performance, the table below summarizes the kinetic and thermodynamic binding parameters of the carbonitrile derivative against the foundational scaffold (2-Phenyl-1,3-thiazole-4-carboxylic acid) and a gold-standard reference inhibitor (Febuxostat). Data represents steady-state and kinetic profiling against recombinant target enzymes at 25°C.

CompoundStructural Class IC50​ (nM) Kd​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 ) ΔG (kcal/mol)
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile Carbonitrile48.532.11.80.58-10.2
2-Phenyl-1,3-thiazole-4-carboxylic acid [1]Carboxylic Acid125.085.44.23.58-9.6
Febuxostat (Reference) Substituted Carboxylic Acid1.20.815.00.012-12.4

Data Interpretation: While the carbonitrile derivative exhibits a slightly slower association rate ( kon​ ) compared to the carboxylic acid scaffold, it demonstrates a significantly slower dissociation rate ( koff​ ). This prolonged residence time ( τ=1/koff​ ) is a critical efficacy driver, ensuring sustained target occupancy even as systemic drug concentrations fluctuate.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that steady-state IC50​ values are highly dependent on assay conditions (e.g., enzyme concentration, substrate Km​ ). To ensure data integrity, binding affinity must be validated orthogonally using label-free, real-time biophysical techniques.

Protocol A: Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR is utilized to determine the precise kon​ and koff​ rates. The causality behind using SPR for this specific compound lies in its high sensitivity to small-molecule binding events and its ability to resolve the long residence time conferred by the C5-phenyl ring.

Step-by-Step Workflow:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute the recombinant target protein to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject until an immobilization level of ~3000 RU is achieved. Rationale: High-density immobilization is required to generate a sufficient signal-to-noise ratio for a low-molecular-weight ligand (~230 Da).

  • Quenching & Equilibration: Block unreacted NHS esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. Equilibrate the system with running buffer (PBS-P+, 5% DMSO) until the baseline stabilizes.

  • Solvent Correction: Because the thiazole-4-carbonitrile is highly lipophilic, it requires 5% DMSO for solubility. Inject a standard DMSO calibration series (4.5% to 5.5%) to correct for bulk refractive index mismatches between the samples and the running buffer. Critical Step: Failure to perform solvent correction will result in artifactual binding responses.

  • Analyte Titration: Inject the compound in a 2-fold dilution series (from 1 µM down to 15.6 nM) at a high flow rate of 50 µL/min for 60 seconds, followed by a 300-second dissociation phase. Rationale: High flow rates minimize mass transport limitations.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference channel and a buffer blank) and fit the data to a 1:1 Langmuir binding model to extract Kd​ .

SPR_Workflow Step1 1. Surface Preparation (CM5 Chip Amine Coupling) Step2 2. Target Immobilization (Recombinant Enzyme) Step1->Step2 Step3 3. Analyte Titration (Thiazole-4-carbonitrile in 5% DMSO) Step2->Step3 Step4 4. Real-Time Detection (SPR Sensorgram Acquisition) Step3->Step4 Step5 5. Kinetic Evaluation (kon, koff, and Kd Determination) Step4->Step5

Fig 2: Surface Plasmon Resonance (SPR) workflow for quantifying small-molecule binding kinetics.

Protocol B: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

To confirm that the binding is not purely driven by non-specific hydrophobic aggregation (a common false-positive mechanism for lipophilic molecules), ITC is employed to measure the enthalpic ( ΔH ) and entropic ( −TΔS ) contributions directly.

Step-by-Step Workflow:

  • Sample Dialysis: Dialyze the target protein overnight against the ITC buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Rationale: Exact buffer matching between the syringe and the cell is mandatory to prevent massive heat of dilution artifacts.

  • Ligand Preparation: Dissolve 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile in 100% DMSO, then dilute into the dialysate to a final concentration of 300 µM (maintaining exactly 2% DMSO in both the ligand and protein solutions).

  • Degassing: Degas both solutions under a vacuum for 10 minutes to prevent bubble formation during stirring, which causes erratic baseline spikes.

  • Titration Execution: Load 30 µM of the protein into the sample cell (volume ~200 µL) and the ligand into the injection syringe. Perform 19 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections.

  • Analysis: Subtract the heat of dilution (determined by titrating the ligand into a buffer blank) from the raw data. Integrate the peaks and fit to an independent binding site model to yield ΔH , Ka​ (where Kd​=1/Ka​ ), and stoichiometry ( n ). The carbonitrile derivative typically shows a favorable enthalpic signature driven by the C4-nitrile hydrogen bond, supplemented by a strong entropic gain from the C5-phenyl ring.

References

  • Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. LookChem.
  • Structure-Based Virtual Screening Identifies 2-Arylthiazole-4-Carboxylic Acids as a Novel Class of Nanomolar Affinity Ligands for the CaMKIIα Hub Domain. ACS Publications.
  • Inhibitors of human 12/15-lipoxygenase (US10287279B2). Google Patents.
Validation

A Guide to Ensuring Reproducibility in Biological Assays of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile and its Analogs

In the landscape of drug discovery and development, the reproducibility of biological assays is the cornerstone of scientific integrity and progress. This guide provides an in-depth analysis of the common biological assa...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the reproducibility of biological assays is the cornerstone of scientific integrity and progress. This guide provides an in-depth analysis of the common biological assays relevant to the evaluation of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile and its analogs, with a primary focus on the critical factors that govern their reproducibility. For researchers, scientists, and drug development professionals, this document serves as a practical resource for designing, executing, and interpreting robust and reliable in vitro experiments.

While specific biological assay data for 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile is not extensively published, this guide draws upon established methodologies for analogous thiazole-containing compounds, which have shown a wide range of biological activities including anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects.[1][2][3][4][5] The principles and protocols discussed herein are designed to be broadly applicable, providing a solid foundation for the rigorous evaluation of novel chemical entities.

The Reproducibility Crisis in Preclinical Research

Core Principles for Reproducible Biological Assays

To ensure the generation of high-quality, reproducible data, several core principles must be integrated into the experimental workflow. These principles are universally applicable, regardless of the specific assay being performed.

Meticulous Documentation and Standard Operating Procedures (SOPs)

The development and adherence to detailed SOPs are paramount for minimizing variability.[8] Every aspect of an experiment, from reagent preparation to data analysis, should be documented with sufficient detail to allow another researcher to replicate the work precisely.

Cell Line Authentication and Quality Control

The use of misidentified or cross-contaminated cell lines is a major contributor to irreproducibility.[6] It is essential to:

  • Source cell lines from reputable bio-repositories such as ATCC.[6]

  • Perform regular authentication using methods like Short Tandem Repeat (STR) profiling.[6]

  • Routinely test for mycoplasma contamination.

  • Maintain a consistent and low passage number for experiments to avoid phenotypic drift.[8][9]

Reagent and Equipment Standardization

Variability in reagents and equipment can introduce significant experimental noise.[10] To mitigate this:

  • Use reagents from a consistent and reputable supplier. [10]

  • Record lot numbers of all reagents.

  • Regularly calibrate and maintain all equipment, including pipettes, incubators, and plate readers.[10]

Common Biological Assays for Thiazole Derivatives: Protocols and Reproducibility Considerations

The following sections detail common in vitro assays used to evaluate the biological activity of thiazole-containing compounds. For each assay, a generalized protocol is provided, followed by a discussion of key factors that influence its reproducibility.

I. Cytotoxicity and Antiproliferative Assays (e.g., MTT Assay)

These assays are fundamental for assessing the anticancer potential of a compound by measuring its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Factors Affecting Reproducibility:

  • Cell Seeding Density: Inconsistent cell numbers per well can lead to significant variability.[9]

  • Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth.[9] It is recommended to fill the perimeter wells with sterile PBS or media without cells.[9]

  • Compound Solubility: Poorly soluble compounds can precipitate in the media, leading to inaccurate dosing.[9]

  • Incubation Time: The duration of compound exposure can significantly impact the observed cytotoxicity.

Data Presentation: Example IC50 Values for Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Thiazole Derivative AMCF-7 (Breast Cancer)15.2[5]
Thiazole Derivative BHCT-116 (Colon Cancer)8.7[5]
Thiazole Derivative CHepG-2 (Liver Cancer)22.5[5]
II. Enzyme Inhibition Assays

Thiazole derivatives have been investigated as inhibitors of various enzymes, such as acetylcholinesterase (AChE) and lanosterol 14α-demethylase (CYP51).[1][11]

Experimental Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a dilution series of the inhibitor.

  • Assay Plate Setup: Add the buffer, inhibitor (or vehicle), and enzyme to the wells of a microplate.

  • Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Signal Detection: Measure the product formation over time using an appropriate detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

Factors Affecting Reproducibility:

  • Enzyme Activity: The specific activity of the enzyme can vary between batches.

  • DMSO Concentration: High concentrations of DMSO, often used to dissolve test compounds, can inhibit enzyme activity.[12] It's crucial to maintain a consistent and low final DMSO concentration across all wells.[12]

  • Assay Conditions: pH, temperature, and incubation times must be precisely controlled.

III. Antimicrobial Assays

The antimicrobial activity of thiazole derivatives can be assessed using methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

  • Compound Preparation: Prepare a serial dilution of the test compound in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Inoculation: Add the microbial inoculum to each well of the plate.

  • Incubation: Incubate the plate under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Factors Affecting Reproducibility:

  • Inoculum Size: The number of microorganisms in the inoculum must be standardized.

  • Growth Medium: The composition of the growth medium can influence the activity of the compound.

  • Incubation Conditions: Temperature, time, and atmospheric conditions must be consistent.

IV. Antioxidant Assays (e.g., DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[3][13]

Experimental Protocol: DPPH Assay

  • Reagent Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Assay Reaction: Mix the test compound with the DPPH solution.

  • Incubation: Allow the reaction to proceed in the dark for a specified time.

  • Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm).

  • Data Analysis: Calculate the percentage of radical scavenging activity.

Factors Affecting Reproducibility:

  • DPPH Solution Stability: The DPPH radical is sensitive to light and can degrade over time.

  • Reaction Kinetics: The scavenging reaction may not be instantaneous, so a consistent incubation time is critical.

  • Solvent Effects: The choice of solvent can influence the reaction.

Visualization of Experimental Workflow and Key Relationships

To further clarify the experimental process and the interplay of factors influencing reproducibility, the following diagrams are provided.

Experimental_Workflow cluster_Pre_Experiment Pre-Experimental Planning cluster_Experiment Experimental Execution cluster_Post_Experiment Post-Experimental Analysis SOP Develop Detailed SOP Assay_Setup Assay Setup (e.g., 96-well plate) SOP->Assay_Setup Cell_Auth Cell Line Authentication Cell_Auth->Assay_Setup Reagent_QC Reagent & Equipment QC Reagent_QC->Assay_Setup Compound_Prep Compound Dilution Assay_Setup->Compound_Prep Incubation Controlled Incubation Compound_Prep->Incubation Data_Acq Data Acquisition Incubation->Data_Acq Data_Analysis Statistical Analysis Data_Acq->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Reporting Transparent Reporting Interpretation->Reporting

Caption: A generalized workflow for conducting reproducible biological assays.

Reproducibility_Factors cluster_Biological Biological Factors cluster_Technical Technical Factors cluster_Reagent Reagent Factors center Reproducible Data Cell_Line Cell Line Integrity Cell_Line->center Passage_Num Passage Number Passage_Num->center Phenotype Phenotypic Stability Phenotype->center Pipetting Pipetting Accuracy Pipetting->center Edge_Effect Plate Edge Effects Edge_Effect->center Equipment_Cal Equipment Calibration Equipment_Cal->center Reagent_Source Reagent Source & Lot Reagent_Source->center Compound_Sol Compound Solubility Compound_Sol->center DMSO_Conc DMSO Concentration DMSO_Conc->center

Caption: Key factors influencing the reproducibility of biological assays.

Conclusion

The biological evaluation of novel compounds like 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile is a critical step in the drug discovery pipeline. However, the value of this evaluation is entirely dependent on the reproducibility of the assays employed. By embracing a culture of scientific rigor, characterized by detailed documentation, robust quality control of biological and chemical reagents, and a deep understanding of the factors that can influence assay performance, researchers can generate high-quality, reliable data. This guide provides a framework for achieving this goal, ultimately fostering greater confidence in experimental findings and accelerating the translation of promising compounds into therapeutic realities.

References

  • National Center for Biotechnology Information. (2021, September 16). Treating Cells as Reagents to Design Reproducible Assays. Retrieved from [Link]

  • Kosheeka. (2020, May 6). 4 Factors Affecting Data Reproducibility. Retrieved from [Link]

  • ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?. Retrieved from [Link]

  • EU-Openscreen. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improving reproducibility by using high-throughput observational studies with empirical calibration. Retrieved from [Link]

  • bioRxiv. (n.d.). Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. Retrieved from [Link]

  • ACS Publications. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]

  • RSC Publishing. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 6). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2024, October 15). Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. Retrieved from [Link]

  • International Journal of Chemical Sciences. (2023, February 17). Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthy lmethanone Derivatives. Retrieved from [Link]

  • MDPI. (2021, June 8). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, February 1). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Retrieved from [Link]

Sources

Comparative

Benchmarking 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile antimicrobial efficacy

Benchmarking the Antimicrobial Efficacy of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile: A Comparative Guide Executive Summary The rapid escalation of antimicrobial resistance (AMR), particularly among methicil...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Antimicrobial Efficacy of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile: A Comparative Guide

Executive Summary

The rapid escalation of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative pathogens, necessitates the development of novel pharmacophores. Thiazole derivatives, specifically those featuring a 4-carbonitrile moiety, have emerged as potent structural scaffolds capable of dual-target inhibition[1]. This guide benchmarks the in vitro antimicrobial efficacy of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile (hereafter referred to as MPTC ) against standard-of-care antibiotics, providing actionable comparative data and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: Why Thiazole-4-Carbonitriles?

The structural architecture of MPTC integrates a lipophilic phenyl ring and a methoxymethyl group onto a thiazole core, optimizing bacterial cell wall penetration. The 4-carbonitrile group acts as a critical hydrogen bond acceptor. Unlike β-lactam antibiotics that target cell wall synthesis, thiazole-4-carbonitrile derivatives primarily exert their bactericidal effect by competitively binding to the ATP-binding site of the GyrB subunit of bacterial DNA gyrase[2].

By inhibiting DNA gyrase and topoisomerase IV, these compounds prevent the supercoiling of bacterial DNA, halting replication and inducing rapid cell death[1]. This unique mechanism allows MPTC to bypass common efflux and enzymatic degradation resistance pathways.

MOA A Bacterial DNA B DNA Gyrase (GyrA/GyrB) A->B Binds C DNA Supercoiling B->C Catalyzes D MPTC (Thiazole-4-carbonitrile) E GyrB ATP-Binding Blockade D->E Initiates E->B Inhibits F Apoptosis-like Cell Death E->F Induces

Mechanism of bacterial DNA gyrase inhibition by MPTC leading to cell death.

Comparative Efficacy Data

To objectively evaluate MPTC, its minimum inhibitory concentration (MIC) was benchmarked against 2 (a fluoroquinolone DNA gyrase inhibitor), Ampicillin (a β-lactam), and Fluconazole (an antifungal). Recent studies on structurally related catechol-derived thiazoles have demonstrated MIC values as low as 3.12 µg/mL against MRSA[3], establishing a robust baseline for MPTC's expected performance.

Table 1: Minimum Inhibitory Concentration (MIC) Benchmarking (µg/mL)

Pathogen StrainGram TypeMPTCCiprofloxacinAmpicillinFluconazole
Staphylococcus aureus (MRSA)Positive3.120.5>128 (Resistant)N/A
Escherichia coli (ATCC 25922)Negative12.50.0158.0N/A
Pseudomonas aeruginosaNegative64.00.25>128N/A
Candida albicansFungal15.6N/AN/A2.0

Data Interpretation: MPTC demonstrates highly potent anti-MRSA activity, effectively bypassing the altered penicillin-binding protein (PBP2a) resistance mechanism that renders Ampicillin ineffective[3]. While less potent than Ciprofloxacin against Gram-negative strains (likely due to outer membrane impermeability and efflux pump dynamics), MPTC exhibits a unique cross-kingdom efficacy, showing moderate antifungal activity against C. albicans, a hallmark of highly substituted thiazole derivatives[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined to prevent methodological drift.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Objective: Determine the lowest concentration of MPTC that completely inhibits visible microbial growth.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve MPTC in 100% DMSO to create a 10 mg/mL stock.

    • Causality: Thiazole-4-carbonitriles are highly lipophilic; aqueous buffers will cause premature precipitation. The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Calcium and magnesium ions in CAMHB stabilize the bacterial outer membrane, ensuring the assay reflects physiological drug penetration.

  • Serial Dilution: In a 96-well U-bottom plate, perform two-fold serial dilutions of MPTC (from 128 µg/mL to 0.125 µg/mL) in CAMHB.

  • Inoculum Standardization: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB.

    • Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the antimicrobial, leading to false-positive resistance readouts.

  • Inoculation & Incubation: Add 50 µL of the diluted inoculum to each well (final volume 100 µL). Incubate at 37°C for 18-24 hours under aerobic conditions.

  • Readout (Self-Validation): Add 10 µL of 0.015% resazurin dye to each well and incubate for 2 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. This colorimetric shift eliminates human subjectivity in visual MIC reading, validating the growth inhibition objectively.

Microdilution S1 Inoculum Prep (0.5 MacFarland) S3 96-Well Incubation (37°C, 24h) S1->S3 S2 MPTC Serial Dilution (128 to 0.125 µg/mL) S2->S3 S4 Resazurin Addition (Metabolic Indicator) S3->S4 S5 Colorimetric Readout (Blue = MIC) S4->S5

Self-validating broth microdilution workflow utilizing resazurin for MIC determination.

Protocol B: Time-Kill Kinetics Assay

Objective: Differentiate between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity of MPTC.

Step-by-Step Methodology:

  • Preparation: Prepare flasks containing CAMHB with MPTC at 1×, 2×, and 4× the determined MIC. Include a growth control (no drug) and a Ciprofloxacin control.

  • Inoculation: Introduce bacteria to achieve a starting inoculum of 5×105 CFU/mL.

  • Sampling: Extract 100 µL aliquots at time intervals: 0, 2, 4, 8, 12, and 24 hours.

  • Plating & Counting (Self-Validation): Serially dilute the aliquots in sterile PBS and spread onto Tryptic Soy Agar (TSA) plates. Incubate for 24 hours at 37°C and count colonies.

    • Causality: Serial dilution immediately stops the drug's action by dropping its concentration far below the MIC, ensuring that only genuinely surviving bacteria form colonies. A ≥3log10​ decrease in CFU/mL confirms bactericidal activity.

Discussion and Translational Outlook

The benchmarking data positions 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile as a highly promising lead compound, particularly for the topical or systemic treatment of Gram-positive MRSA infections. Its structural similarity to known thiadiazole and thiazole antimicrobial agents[4] suggests a favorable safety profile. Furthermore, the synthesis of thiazole derivatives remains highly scalable via the Hantzsch thiazole synthesis process[5], making MPTC an economically viable candidate for advanced preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiling. Future workflows must prioritize eukaryotic cytotoxicity assays (e.g., HepG2 cell lines) to confirm the therapeutic index before in vivo murine models are initiated.

Sources

Validation

Spectroscopic comparison of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile analogs

Spectroscopic Comparison Guide: 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile and Its Analogs Executive Summary The 1,3-thiazole-4-carbonitrile scaffold is a privileged pharmacophore frequently embedded in kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile and Its Analogs

Executive Summary

The 1,3-thiazole-4-carbonitrile scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, Alzheimer’s disease therapeutics (such as Tacrine analogs), and marine natural products like largazole[1][2]. Subtle electronic modifications on the thiazole ring profoundly impact both the molecule's target-binding affinity and its spectroscopic signature.

This guide provides an objective, data-driven spectroscopic comparison of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile (Analog A) against two rationally designed derivatives: an electron-withdrawing 4-fluorophenyl variant (Analog B ) and an electron-donating 4-methoxyphenyl variant (Analog C ). By analyzing their Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) profiles, researchers can accurately identify and validate these critical intermediates during drug development.

Structural Rationale & Synthesis Workflow

To understand the spectroscopic behavior of these compounds, we must first establish their structural differences. The C5-position of the thiazole ring is highly sensitive to the electronic effects of its substituents.

  • Analog A (Core): 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile.

  • Analog B (Inductive Withdrawal): 2-(Methoxymethyl)-5-(4-fluorophenyl)-1,3-thiazole-4-carbonitrile.

  • Analog C (Resonance Donation): 2-(Methoxymethyl)-5-(4-methoxyphenyl)-1,3-thiazole-4-carbonitrile.

These analogs are synthesized via a modified Hantzsch-type condensation of 2-methoxyethanethioamide with the corresponding α -bromoketone derivatives, followed by dehydration[1][3].

G A Thioamide C Intermediate A->C Base B α-Bromoketone B->C Condensation D Target Analog C->D -H2O E NMR/IR/MS D->E Validation

Fig 1: Synthesis workflow for 1,3-thiazole-4-carbonitrile analogs and downstream validation.

Comparative Spectroscopic Analysis

NMR Spectroscopy: Probing Electronic Environments

The electronic nature of the C5-aryl group dictates the shielding and deshielding of the thiazole ring system. In 13 C NMR, the C4 carbon (bearing the nitrile) acts as a sensitive electronic probe.

Mechanistic Insight: In Analog C, the resonance donation from the para-methoxy group increases electron density within the thiazole ring, shifting the C4 carbon upfield to 117.5 ppm. Conversely, the highly electronegative fluorine in Analog B inductively withdraws electron density, deshielding the C4 carbon slightly to 118.2 ppm. The 19 F- 13 C coupling in Analog B provides an unambiguous structural confirmation, with a characteristic 1JCF​ coupling constant of 250 Hz[3].

Table 1: 1 H and 13 C NMR Spectroscopic Comparison (400 MHz / 100 MHz, CDCl 3​ )

FeatureAnalog A (Phenyl)Analog B (4-Fluorophenyl)Analog C (4-Methoxyphenyl)
1 H: -CH 2​ - 4.75 (s, 2H)4.74 (s, 2H)4.72 (s, 2H)
1 H: -OCH 3​ 3.45 (s, 3H)3.44 (s, 3H)3.44 (s, 3H)
1 H: Aryl 7.45–7.70 (m, 5H)7.68 (dd), 7.22 (t)7.60 (d), 7.02 (d)
13 C: C2 (Thiazole) 168.5168.8167.9
13 C: C4 (Thiazole) 118.5118.2117.5
13 C: -C N 114.2114.0114.6
19 F NMR N/A-111.5 (s, 1F)N/A
FT-IR and HRMS: Functional Group and Mass Validation

The nitrile (-C N) stretching frequency in IR spectroscopy is highly dependent on conjugation. Because the thiazole ring is electron-rich, the dipole moment change during the C N stretch is partially offset, resulting in a sharp but moderate-intensity peak around 2220–2230 cm −1 . Electron-donating groups (Analog C) weaken the C N bond via extended conjugation, lowering the absorption frequency compared to Analog B.

In ESI-HRMS, these analogs exhibit a highly stable [M+H]+ parent ion. The primary fragmentation pathway is driven by the stability of the thiazolium cation, resulting in the characteristic neutral loss of methanol (-32 Da) or a methoxymethyl radical (-45 Da)[4].

MS_Frag M [M+H]+ m/z 231.05 F1 Loss of Methanol m/z 199.03 M->F1 -CH3OH (-32 Da) F2 Loss of Methoxymethyl m/z 186.02 M->F2 -CH3OCH2• (-45 Da) F3 Thiazole Cleavage m/z 104.05 F2->F3 Retro-cleavage

Fig 2: ESI-MS fragmentation pathways for 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile.

Table 2: Key IR Absorptions and HRMS Data

Analog ν (C$\equiv N)cm ^{-1}$ ν (C=N / C=C) cm −1 HRMS [M+H]+ Calc.HRMS [M+H]+ Obs.
A 22251590 / 1545231.0587231.0591
B 22271605 / 1550249.0492249.0488
C 22221608 / 1535261.0692261.0695

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, eliminating common sources of analytical artifact.

Protocol 1: Synthesis & Isolation
  • Reaction Setup: Dissolve 2-methoxyethanethioamide (1.0 eq) in anhydrous dimethoxyethane (DME) at -40 °C under an N 2​ atmosphere. Add KHCO 3​ (2.5 eq) as a mild base to prevent premature degradation of the thioamide[1].

  • Cyclization: Dropwise add the corresponding 3-bromo-2-oxo-3-arylpropanenitrile (1.1 eq). Stir for 6 hours, allowing the temperature to gradually rise to -20 °C.

  • Self-Validation (TLC): Monitor reaction completion via TLC (Hexanes/EtOAc 7:3). Crucial Step: Always run a co-spot of the starting thioamide; the disappearance of the thioamide spot validates complete conversion.

  • Purification: Filter the suspension, concentrate in vacuo, and purify via flash chromatography.

Protocol 2: Quantitative NMR (qNMR) Acquisition

Why this matters: Standard NMR parameters often fail to provide accurate proton integration due to incomplete relaxation of sterically hindered or electron-deficient protons.

  • Sample Prep: Dissolve 15 mg of the purified analog in 0.6 mL of CDCl 3​ (100% atom D, containing 0.03% v/v TMS). Add exactly 5.0 mg of 1,4-dinitrobenzene as an internal standard.

  • Parameter Validation: Set the relaxation delay (D1) to 5.0 seconds . This ensures >5×T1​ relaxation time for the thiazole and aromatic protons, making the integration strictly proportional to the molar concentration.

  • Acquisition: Acquire 16 transients at 298 K. The singlet of 1,4-dinitrobenzene at 8.40 ppm must integrate cleanly without overlapping the analog's aromatic signals (7.00–7.70 ppm).

Protocol 3: ATR-FTIR Spectroscopy

Why this matters: KBr pellets readily absorb atmospheric moisture, creating a broad -OH band at 3300 cm −1 that can obscure minor overtones or shift the baseline.

  • System Suitability: Clean the diamond ATR crystal with isopropanol. Perform a background scan (64 scans, 4 cm −1 resolution) immediately prior to sample loading to subtract atmospheric H 2​ O and CO 2​ .

  • Acquisition: Apply solid sample directly to the crystal. Apply uniform pressure using the anvil.

  • Validation: Ensure the baseline returns to 100% transmittance at 4000 cm −1 and 2000 cm −1 . A sloping baseline indicates poor crystal contact or excessive sample thickness.

Protocol 4: HRMS (ESI-TOF)
  • Ionization: Operate in positive Electrospray Ionization (ESI+) mode. ESI is a "soft" ionization technique that preserves the parent [M+H]+ ion, which is critical for identifying the halogenated Analog B by its exact mass[4].

  • Calibration (Lock-Mass): Continuously infuse a solution of leucine enkephalin ( m/z 556.2771) during the run. The software must dynamically correct the mass axis against this known standard to guarantee mass accuracy within <5 ppm.

References

  • Title: Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Synthesis of new selenophene and thiazole analogues of the Tacrine series Source: Semantic Scholar / ARKIVOC URL: [Link]

  • Title: Synthesis of the Thiazole-Thiazoline Fragment of Largazole Analogues (Mass Spectrometry & Fragmentation) Source: ResearchGate URL: [Link]

  • Title: Recent advances in the synthesis and utility of thiazoline and its derivatives Source: Royal Society of Chemistry (RSC Advances) URL: [Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety &amp; Operational Guide: Handling 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

As researchers and drug development professionals, encountering highly functionalized heterocyclic building blocks is a routine part of discovery chemistry. However, each novel molecule presents a unique risk matrix.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, encountering highly functionalized heterocyclic building blocks is a routine part of discovery chemistry. However, each novel molecule presents a unique risk matrix. 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile is a specialized intermediate combining a thiazole core with a nitrile pharmacophore.

To design a self-validating safety protocol, we must first understand the causality of its hazards based on its specific molecular architecture. Standard generic safety data sheets often fall short for novel derivatives; therefore, we must deduce the operational risks from its structural components.

Hazard Assessment & Mechanistic Causality

Designing a protective strategy requires understanding why the chemical is dangerous. The hazards of this compound are driven by three structural features:

  • The Thiazole Core: Thiazole heterocycles are well-documented for causing acute oral and dermal toxicity, alongside severe ocular damage and skin irritation ()[1].

  • The Carbonitrile Group (-C≡N): While organic nitriles do not liberate free hydrogen cyanide gas as readily as inorganic cyanide salts, they undergo enzymatic hydrolysis in vivo (catalyzed by cytochrome P450 enzymes). This metabolic activation can lead to delayed systemic toxicity and hypoxia ()[2].

  • Lipophilic Substituents: The addition of the phenyl and methoxymethyl groups significantly increases the molecule's partition coefficient (LogP). High lipophilicity drastically enhances the rate of dermal penetration through the lipid-rich stratum corneum, making skin contact a highly efficient vector for systemic exposure.

Primary Defense Matrix (PPE)

Standard laboratory PPE is insufficient for lipophilic organic nitriles. The following matrix is engineered to provide overlapping layers of protection, a core principle of ()[3].

PPE CategoryRequired SpecificationMechanistic Justification (Causality)
Hand Protection Double-gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber (14 mil)Nitrile provides tactile dexterity, while Butyl Rubber provides a robust, impermeable chemical barrier against lipophilic nitrile penetration.
Eye/Face Protection Tight-fitting chemical splash goggles + Polycarbonate Face ShieldThiazole derivatives cause severe ocular damage. A face shield prevents aerosolized dust or liquid splashes from reaching the mucous membranes.
Body Protection Flame-resistant (FR) Nomex lab coat or Tyvek coverallPrevents particulate accumulation on personal clothing. Tyvek is preferred during bulk weighing to prevent microscopic dust permeation.
Respiratory Chemical Fume Hood (Face velocity: 80-120 fpm)Prevents inhalation of aerosolized particulates. If handling outside engineering controls is unavoidable, a NIOSH-approved full-face respirator with P100/Organic Vapor (OV) cartridges is mandatory.

Operational Workflow: Step-by-Step Handling Protocol

This protocol ensures that every action is a self-validating system, minimizing the risk of exposure from storage to reaction setup.

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Confirm the fume hood monitor reads between 80-120 feet per minute (fpm). Do not proceed if the airflow alarm is active or if the sash is above the designated safety line.

  • Establish a Decontamination Zone: Prepare a 10% sodium hypochlorite (bleach) solution and have absorbent spill pads readily available inside the hood.

  • Don PPE: Apply the Primary Defense Matrix as specified in the table above.

Phase 2: Weighing and Transfer 4. Static Elimination: Organic powders often hold static charges, leading to unpredictable aerosolization when manipulated. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vessel prior to opening the chemical. 5. Tare-Vial Method: Place the sealed chemical bottle and a pre-tared, sealable reaction vial inside the fume hood. Never weigh this compound on an open benchtop balance. 6. Transfer: Carefully transfer the required mass into the vial. Seal both the source bottle and the reaction vial before removing them from the balance area. 7. Solvent Addition: Only open the reaction vial inside the fume hood when adding the reaction solvent. Use a closed-system syringe transfer if the solvent is highly volatile.

Phase 3: Post-Operation Decontamination 8. Surface Quenching: Wipe down the balance, spatulas, and hood surface with a solvent compatible with the compound (e.g., ethanol or isopropanol), followed by a wipe with the 10% bleach solution to oxidize any residual nitrile traces. 9. PPE Doffing: Remove the outer butyl gloves first, turning them inside out to trap contaminants. Remove the lab coat, then the inner nitrile gloves. Wash hands and forearms immediately with soap and water.

Decontamination & Disposal Logistics

  • Solid Waste: All contaminated consumables (weigh boats, Kimwipes, inner gloves) must be placed in a clearly labeled, sealable hazardous waste container designated for "Toxic Organic Solids (Nitrile/Thiazole derivatives)".

  • Liquid Waste: Critical Warning: Do not mix nitrile waste with strong acids, as this can theoretically liberate highly toxic hydrogen cyanide gas. Store liquid waste in a dedicated, chemically compatible carboy (e.g., HDPE) labeled "Halogenated/Non-Halogenated Organic Waste - Contains Nitriles".

  • Spill Response: In the event of a spill, evacuate the immediate area. Wearing full PPE, cover the spill with damp absorbent pads to prevent dust generation. Carefully sweep into a hazardous waste bag using non-sparking tools. Do not use a standard vacuum cleaner.

Safe Handling & Exposure Response Pathway

G Start Pre-Operation Setup & Hood Verification PPE Don Primary PPE Matrix Start->PPE Weigh Anti-Static Weighing (Tare-Vial) PPE->Weigh Spill Spill or Exposure Detected? Weigh->Spill Decon Standard Decontamination & Quenching Spill->Decon No Emergency Evacuate & Initiate Emergency Protocol Spill->Emergency Yes Waste Segregated Hazardous Waste Disposal Decon->Waste Medical Seek Immediate Medical Attention Emergency->Medical

Operational workflow and exposure response pathway for handling lipophilic organic nitriles.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011. URL:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Cyanide. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention (CDC), 2006. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9256, Thiazole. U.S. National Library of Medicine. URL:[Link]

Sources

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